Brilacidin Tetrahydrochloride
Description
Properties
IUPAC Name |
4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHBCQCKYVOFDR-PIJQHSLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54Cl4F6N14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153595 | |
| Record name | Brilacidin tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1082.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224095-99-1 | |
| Record name | Brilacidin tetrahydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brilacidin tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRILACIDIN TETRAHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brilacidin Tetrahydrochloride: A Deep Dive into its Multifaceted Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin tetrahydrochloride is a first-in-class, non-peptidic, synthetic small molecule designed to mimic the activity of host defense peptides (HDPs).[1] As a defensin-mimetic, it represents a novel therapeutic approach with a dual mechanism of action: direct, rapid antimicrobial activity and potent immunomodulatory effects.[2] This technical guide provides an in-depth exploration of the core mechanisms of action of Brilacidin, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: A Dual Approach
Brilacidin's therapeutic potential stems from its ability to simultaneously target pathogens and modulate the host's inflammatory response. This dual functionality offers a significant advantage, particularly in complex diseases where both infection and inflammation play a critical role.
Direct Antimicrobial and Antiviral Activity: Membrane Disruption
Brilacidin exhibits broad-spectrum activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][2][3] Its primary mode of antimicrobial action is the rapid disruption of microbial cell membranes.[1][4]
Mechanism of Membrane Disruption:
-
Electrostatic Attraction: The cationic nature of Brilacidin facilitates its initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]
-
Membrane Insertion and Destabilization: Following the initial binding, the amphiphilic structure of Brilacidin allows it to insert into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.
-
Depolarization and Leakage: The disruption of the membrane potential leads to depolarization and leakage of essential intracellular components, such as ions and ATP, ultimately resulting in rapid cell death.[1]
This mechanism of action is less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways.[1]
Quantitative Antimicrobial and Antiviral Data
The following tables summarize the in vitro activity of Brilacidin against various pathogens.
Table 1: Antibacterial Activity of Brilacidin
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.125 - 1.0 | 0.25 | 0.5 | [5] |
| Staphylococcus epidermidis | Clinical Isolates | - | - | 0.5 | [5] |
| Streptococcus pneumoniae | Clinical Isolates | - | - | 1 | [6] |
| Streptococcus viridans | Clinical Isolates | - | - | 8 | [6] |
| Neisseria gonorrhoeae | Drug-resistant strains | 1 - 8 | 4 | 8 | [1] |
| Haemophilus influenzae | Clinical Isolates | - | - | 8 | [6] |
| Pseudomonas aeruginosa | Clinical Isolates | - | - | 4 | [6] |
Table 2: Antifungal Activity of Brilacidin
| Fungal Species | Strain | MIC Range (µg/mL) | Endpoint | Reference |
| Aspergillus fumigatus | Clinical Isolates | >80 µM (as MIC) | 100% inhibition | [7] |
| Coccidioides immitis/posadasii | Clinical Isolates | 0.5 - >64 | 50% & 100% inhibition | [8] |
| Cryptococcus neoformans | Clinical Isolates | 0.5 - 4 | 50% & 100% inhibition | [8] |
| Candida albicans | Clinical Isolates | 1 - 8 | 50% & 100% inhibition | [8] |
Table 3: Antiviral Activity of Brilacidin
| Virus | Cell Line | IC₅₀ (µM) | EC₅₀ (µM) | Reference |
| SARS-CoV-2 | Calu-3 | - | 0.565 | [9] |
| SARS-CoV-2 Pseudovirus | 293T-ACE2 | 11.97 ± 1.94 | - | [10] |
| HCoV-OC43 | - | - | 4.81 ± 0.95 | [9] |
| HCoV-229E | - | - | 1.59 ± 0.07 | [9] |
| HCoV-NL63 | - | - | 2.45 ± 0.05 | [9] |
Immunomodulatory and Anti-inflammatory Activity: PDE4 Inhibition
Beyond its direct antimicrobial effects, Brilacidin exhibits potent immunomodulatory and anti-inflammatory properties. This activity is primarily mediated through the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory signaling cascade.[11]
Signaling Pathway of Brilacidin's Anti-inflammatory Action:
-
Inhibition of PDE4: Brilacidin inhibits PDE4B2 and PDE3A in a dose-dependent manner.[3]
-
Increased Intracellular cAMP: PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Brilacidin leads to an increase in intracellular cAMP levels.[3]
-
Downregulation of Pro-inflammatory Mediators: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors, such as NF-κB. This leads to the reduced production of pro-inflammatory cytokines and chemokines.
-
Upregulation of Anti-inflammatory Mediators: Increased cAMP also promotes the production of anti-inflammatory mediators.
Brilacidin has been shown to suppress the production of several key pro-inflammatory cytokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1 beta (IL-1β)
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
-
Monocyte Chemoattractant Protein-1 (MCP-1)
-
Matrix Metallopeptidase 9 (MMP-9)
Visualizing the Mechanism of Action
Signaling Pathway Diagram
Caption: Brilacidin's anti-inflammatory signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing Brilacidin's activity.
Detailed Experimental Protocols
Bacterial Membrane Depolarization Assay
This protocol is adapted from methods using the fluorescent membrane potential indicator dye, 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)).[12]
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
DiOC₂(3) stock solution (e.g., in DMSO)
-
This compound stock solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for depolarization
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Bacterial Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Wash the cells with PBS and resuspend in PBS to a final optical density (OD₆₀₀) of approximately 0.5.
-
Dye Loading: Add DiOC₂(3) to the bacterial suspension to a final concentration of 30 µM. Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate and accumulate in the bacterial membranes.
-
Treatment: Aliquot the dye-loaded bacterial suspension into the wells of a 96-well plate. Add varying concentrations of Brilacidin to the wells. Include a vehicle control (e.g., PBS or DMSO) and a positive control (CCCP).
-
Measurement: Immediately measure the fluorescence using a microplate reader or flow cytometer. For DiOC₂(3), use an excitation wavelength of ~488 nm and measure emission at two wavelengths: green (~530 nm) and red (~585 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in the red/green ratio indicates membrane depolarization.
Cytokine Inhibition Assay (ELISA)
This protocol describes a general method for measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Brilacidin for 45 minutes.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 8 hours). Include an unstimulated control and a vehicle control (LPS only).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the percentage of cytokine inhibition for each Brilacidin concentration compared to the LPS-only control.
PDE4 Inhibition Assay
This protocol outlines a general biochemical assay to measure the inhibition of PDE4 activity.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Assay buffer
-
This compound stock solution
-
A detection system (e.g., a fluorescence polarization-based kit or a kit that measures the product of the reaction, AMP)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the PDE4 enzyme, and varying concentrations of Brilacidin. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Add the cAMP substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period, allowing the enzyme to convert cAMP to AMP.
-
Detection: Stop the reaction and add the detection reagents according to the specific assay kit being used. This may involve adding a fluorescent probe that binds to the product or a secondary enzyme that converts the product into a detectable signal.
-
Measurement: Read the signal (e.g., fluorescence polarization, absorbance, or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each Brilacidin concentration compared to the no-inhibitor control. Determine the IC₅₀ value of Brilacidin for PDE4.
Conclusion
This compound's multifaceted mechanism of action, combining direct membrane-disrupting antimicrobial activity with potent immunomodulatory effects through PDE4 inhibition, positions it as a promising therapeutic candidate for a wide range of diseases. Its ability to target both the pathogen and the host's inflammatory response offers a unique and potentially more effective treatment paradigm. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this novel defensin-mimetic.
References
- 1. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. pnas.org [pnas.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Brilacidin: A Technical Guide to a Novel Host Defense Peptide Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the structure and function of human defensins, which are key components of the innate immune system.[1] As a host defense peptide (HDP) mimetic, Brilacidin exhibits a dual mechanism of action that includes direct membrane disruption of pathogens and immunomodulation. This technical guide provides an in-depth overview of Brilacidin, consolidating key preclinical and clinical data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams.
Introduction: The Promise of Host Defense Peptide Mimetics
Host defense peptides are evolutionarily conserved molecules that provide a first line of defense against a broad range of pathogens.[1] Their therapeutic potential is often limited by issues such as susceptibility to proteolytic degradation and high manufacturing costs.[2] Brilacidin was developed through computational design to overcome these limitations while retaining the beneficial properties of natural HDPs.[2] It is an arylamide foldamer, a structure that confers stability and allows it to mimic the amphipathic nature of HDPs, which is crucial for its antimicrobial activity.[3] This design results in a molecule that is more potent and selective than many natural peptides.[2]
Brilacidin's mechanism of action is multifaceted. It directly interacts with and disrupts the cell membranes of bacteria, fungi, and enveloped viruses, leading to rapid pathogen death and a low likelihood of resistance development.[3] Concurrently, it possesses potent immunomodulatory properties, capable of suppressing the production of pro-inflammatory cytokines and promoting a healing response. These dual functionalities position Brilacidin as a promising therapeutic candidate for a wide range of indications, from infectious diseases to inflammatory conditions.
Antimicrobial and Antiviral Activity
Brilacidin has demonstrated broad-spectrum activity against a variety of pathogens in preclinical studies. Its primary antimicrobial mechanism involves the disruption of microbial cell membrane integrity.[3]
Antibacterial Activity
Brilacidin is effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3]
Table 1: In Vitro Antibacterial Activity of Brilacidin (MIC Values)
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.25 | 0.5 | 0.125 - 1.0 |
| Staphylococcus epidermidis | - | - | - |
| Streptococcus pneumoniae | - | 1 | - |
| Streptococcus viridans | - | 8 | - |
| Haemophilus influenzae | - | 8 | - |
| Pseudomonas aeruginosa | - | 4 | - |
| Neisseria gonorrhoeae (drug-resistant strains) | 4 | - | - |
Data compiled from multiple sources.[2][4][5][6]
Antifungal Activity
Brilacidin has also shown potent activity against a range of pathogenic fungi.[7]
Table 2: In Vitro Antifungal Activity of Brilacidin (MIC Values)
| Fungal Species | Strain | MIC (µM) |
| Cryptococcus neoformans | H99 | 2.5 |
| Candida albicans | - | 80 |
| Candida auris | - | 80 |
| Aspergillus fumigatus | - | >80 |
Data compiled from multiple sources.[8][9]
Antiviral Activity
Recent studies have highlighted Brilacidin's potential as a broad-spectrum antiviral agent. Its proposed antiviral mechanisms include disrupting the viral envelope and blocking viral entry into host cells by targeting heparan sulfate proteoglycans (HSPGs).[10]
Table 3: In Vitro Antiviral Activity of Brilacidin
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 pseudovirus | Vero C1008 | 12.0 ± 1.7 |
| SARS-CoV-2 pseudovirus | Calu-3 | 23.0 ± 1.6 |
| Human Coronavirus (HCoV-OC43) | - | 4.81 ± 0.95 |
| Human Coronavirus (HCoV-229E) | - | 1.59 ± 0.07 |
| Human Coronavirus (HCoV-NL63) | - | 2.45 ± 0.05 |
| VEEV-TC-83 (Alphavirus) | Vero | 3.6 |
Data compiled from multiple sources.[8][11]
Immunomodulatory and Anti-inflammatory Effects
A key feature of Brilacidin is its ability to modulate the host's immune response, a property central to its efficacy in inflammatory conditions.
Mechanism of Action
Brilacidin exerts its anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: It has been shown to reduce the levels of several key pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-8, MCP-1, and MIP2-α.[4][12]
-
Modulation of Intracellular Signaling: Brilacidin is known to inhibit phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels are associated with the suppression of inflammatory responses.[12]
-
NF-κB Pathway: Radiation and chemotherapy can induce oxidative stress, leading to the activation of the NF-κB signaling pathway, which in turn upregulates the production of inflammatory cytokines.[4] Brilacidin's ability to mitigate the inflammatory cascade suggests an interaction with this pathway.
Signaling Pathway Diagrams
Caption: Brilacidin's anti-inflammatory signaling pathway.
Clinical Development and Efficacy
Brilacidin has been evaluated in several Phase 2 clinical trials for various indications, demonstrating a favorable safety and efficacy profile.
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
A Phase 2b trial (NCT02052388) compared different dosing regimens of intravenous Brilacidin to a 7-day course of daptomycin.[12][13]
Table 4: Clinical Efficacy of Brilacidin in ABSSSI (Phase 2b)
| Treatment Group | Clinical Success Rate at 48-72h (ITT Population) |
| Brilacidin (Single Dose 0.6 mg/kg) | Statistically comparable to daptomycin |
| Brilacidin (Single Dose 0.8 mg/kg) | Statistically comparable to daptomycin |
| Brilacidin (1.2 mg/kg over 3 days) | Statistically comparable to daptomycin |
| Daptomycin (7-day regimen) | - |
The primary endpoint was a ≥20% reduction in lesion area from baseline with no rescue antibiotics.[12][14]
Oral Mucositis (OM)
A Phase 2 trial (NCT02324335) evaluated an oral rinse formulation of Brilacidin for the prevention of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation.[15]
Table 5: Clinical Efficacy of Brilacidin in Oral Mucositis (Phase 2)
| Population | Incidence of Severe OM (Grade ≥3) - Brilacidin | Incidence of Severe OM (Grade ≥3) - Placebo | Reduction in SOM | p-value |
| Modified Intent-to-Treat (mITT) | 42.9% | 60.0% | 28.5% | - |
| Per Protocol (PP) | 36.8% | 60.0% | 38.7% | - |
| PP (Aggressive Chemotherapy) | 14.3% | 72.7% | 80.3% | 0.0249 |
Data compiled from multiple sources.[1][3]
Inflammatory Bowel Disease (IBD)
A proof-of-concept Phase 2 trial showed that a majority of patients with Ulcerative Proctitis/Ulcerative Proctosigmoiditis treated with Brilacidin enema achieved clinical remission.
COVID-19
In a Phase 2 trial (NCT04784897) of hospitalized COVID-19 patients, while the primary endpoint was not met, subgroup analyses suggested potential benefits, particularly in patients treated early in their disease course.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for key assays used in the evaluation of Brilacidin.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Brilacidin Dilutions:
-
Prepare a stock solution of Brilacidin in an appropriate solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent binding).[5]
-
In a 96-well microtiter plate, perform serial twofold dilutions of the Brilacidin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[16][17]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Brilacidin that completely inhibits visible growth of the bacteria.[16]
-
Cytokine Quantification (ELISA)
This protocol describes a sandwich ELISA for measuring cytokine levels in cell culture supernatants or other biological fluids.
Caption: General workflow for a sandwich ELISA.
Detailed Protocol:
-
Plate Coating:
-
Blocking:
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well and incubate for at least 1 hour at room temperature.[21]
-
-
Sample and Standard Incubation:
-
Wash the plate as before.
-
Prepare serial dilutions of the cytokine standard.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[22]
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.[20]
-
-
Enzyme and Substrate Reaction:
-
Wash the plate.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.[21]
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 50 µL of 2N H2SO4.[21]
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
NF-κB Activation Assay (Western Blot)
This protocol outlines the detection of NF-κB activation by measuring the translocation of the p65 subunit to the nucleus.
Caption: Workflow for Western blot analysis of NF-κB.
Detailed Protocol:
-
Cell Lysis and Protein Extraction:
-
After treating cells with Brilacidin and/or an inflammatory stimulus, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay kit.[23]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.[24]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear extracts, β-actin for cytoplasmic extracts).[25] An increase in the nuclear p65 signal relative to the cytoplasmic signal indicates NF-κB activation.
-
Conclusion
Brilacidin represents a significant advancement in the development of HDP mimetics. Its robust, dual-action mechanism, combining direct antimicrobial and antiviral activity with potent immunomodulatory effects, makes it a versatile platform for addressing a multitude of unmet medical needs. The comprehensive data gathered from preclinical and clinical studies underscore its potential as a novel therapeutic agent for infectious diseases and inflammatory conditions. Further research and clinical development are warranted to fully elucidate its therapeutic applications and bring this promising molecule to patients.
References
- 1. Innovation Pharmaceuticals Phase 2 Oral Mucositis Trial Additional Data Show Brilacidin-OM Demonstrated A Significant Reduction in the Incidence of Severe Oral Mucositis... — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Innovation Pharmaceuticals Reports Positive Topline Results from Phase II Placebo-Controlled Trial of Brilacidin for the Prevention of Oral Mucositis in Head and Neck Cancer Patients - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PolyMedix Receives Grant From National Cancer Institute to Study Brilacidin for Oral Mucositis | Inside Dentistry [insidedentistry.net]
- 7. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Cellceutix Announces Positive Top-Line Data from Phase 2b ABSSSI Trial; Single-Dose Brilacidin Comparable to 7-Days of Daptomycin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 13. Cellceutix Announces Positive Top-Line Data From Phase 2b ABSSSI Trial; Single-Dose Brilacidin Comparable To 7-Days Of Daptomycin - BioSpace [biospace.com]
- 14. Brilacidin - Wikipedia [en.wikipedia.org]
- 15. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. protocols.io [protocols.io]
- 18. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. bowdish.ca [bowdish.ca]
- 22. mabtech.com [mabtech.com]
- 23. Western Blot Analysis of NF-κB [bio-protocol.org]
- 24. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Antimicrobial Spectrum of Brilacidin
Brilacidin (formerly PMX-30063) is a synthetic, non-peptidic small molecule designed to mimic the structure and function of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs).[1] As a defensin-mimetic, it represents a novel class of antibiotics that leverages the principles of the innate immune system.[1] Its mechanism of action, primarily involving the disruption of microbial cell membranes, makes it a promising candidate against a broad range of pathogens, with a potentially low propensity for developing resistance.[1][2] This guide provides a comprehensive overview of the in vitro antimicrobial, antifungal, and antiviral activity of Brilacidin, supported by experimental data and methodologies.
Data Presentation: Antimicrobial Activity
The in vitro efficacy of Brilacidin has been demonstrated against a wide array of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antibacterial Spectrum of Brilacidin
Brilacidin exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and also demonstrates coverage against several Gram-negative species.[1][3]
| Bacterial Species | Strain Information | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 50 ocular isolates (incl. 13 MRSA) | 0.25 | 0.5 | 0.125 - 1.0 | [4] |
| Staphylococcus epidermidis | 50 ocular isolates | Not Reported | Not Reported | Not Reported | [4] |
| Streptococcus pneumoniae | 25 ocular isolates | Not Reported | 1 | Not Reported | [4][5] |
| Streptococcus viridans | 25 ocular isolates | Not Reported | 8 | Not Reported | [4][5] |
| Haemophilus influenzae | 25 ocular isolates | Not Reported | 8 | Not Reported | [4][5] |
| Pseudomonas aeruginosa | 25 ocular isolates | Not Reported | 4 | Not Reported | [4][5] |
| Moraxella species | 25 ocular isolates | Not Reported | 256 | Not Reported | [4] |
| Serratia marcescens | 25 ocular isolates | Not Reported | 128 | Not Reported | [4] |
| Escherichia coli | Strain D31 (Control) | 0.78 (MIC) | Not Reported | Not Reported | [4] |
| Escherichia coli | Strain 25922 | 0.78 (MIC) | 0.25 | Not Reported | [6] |
| Klebsiella pneumoniae | Strain 13883 | 0.39 (MIC) | 1 | Not Reported | [6] |
| Enterobacter spp. | Not Specified | Not Reported | 1 | Not Reported | [6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Table 2: In Vitro Antifungal Spectrum of Brilacidin
Brilacidin has demonstrated significant in vitro activity against a variety of clinically relevant fungal pathogens.[7][8] Its efficacy extends to species that are often challenging to treat with conventional antifungal agents.
| Fungal Species | Strain Information | MIC (50% Inhibition) (µg/mL) | MIC (100% Inhibition) (µg/mL) | Reference |
| Coccidioides posadasii | Silv. | 4 | >64 | [7] |
| Coccidioides sp. | 22-50 | 2 | >64 | [7] |
| Coccidioides sp. | 22-40 | 2 | >64 | [7] |
| Coccidioides sp. | 22-35 | 2 | >64 | [7] |
| Cryptococcus neoformans | Not Specified | Not Specified | 1.25 (MIC) | [9] |
| Aspergillus fumigatus | Not Specified | >80 µM (MIC) | Not Specified | [10] |
Note: For fungi, MICs can be reported as the concentration causing 50% or 100% growth inhibition, as both endpoints can be relevant depending on the drug class.[7]
Table 3: In Vitro Antiviral Activity of Brilacidin (Coronaviruses)
Recent studies have highlighted Brilacidin's potential as a broad-spectrum antiviral agent, particularly against human coronaviruses.
| Virus | Cell Line | EC₅₀ | Reference |
| SARS-CoV-2 | Calu-3 | 0.565 µM | [11] |
| HCoV-NL63 | Not Specified | 2.45 ± 0.05 µM | [11] |
| HCoV-OC43 | Not Specified | 4.81 ± 0.95 µM | [11] |
| HCoV-229E | Not Specified | 1.59 ± 0.07 µM | [11] |
Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
The determination of Brilacidin's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly cited protocol.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Brilacidin Stock and Dilutions:
-
Due to Brilacidin's tendency to bind to certain plastics, polypropylene tubes, pipettes, and pipette tips are exclusively used.[5][12]
-
A stock solution of Brilacidin (e.g., 1% or 1,280 µg/mL) is prepared in a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin.[5][12]
-
Serial 2-fold dilutions of the stock solution are made in a 96-well polypropylene microtiter plate to achieve a range of testing concentrations (e.g., from 128 µg/mL down to 0.625 µg/mL).[5][12] 10 µL of each 10x concentrated serial dilution is added to the appropriate wells.[12]
2. Preparation of Bacterial/Fungal Inoculum:
-
Bacterial or fungal isolates are cultured on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood).[12]
-
Colonies are used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
The culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[12]
-
The inoculum is further diluted to achieve the final testing concentration (e.g., 5 x 10⁵ CFU/mL).[12]
3. Inoculation and Incubation:
-
90 µL of the prepared bacterial or fungal inoculum is added to each well of the microtiter plate containing 10 µL of the Brilacidin dilutions.[5][12] Each plate includes a positive growth control well (inoculum without drug).[12]
-
The plate is placed on a shaker for approximately 15 minutes to ensure proper mixing.[4][12]
-
The plate is then incubated under appropriate conditions (e.g., 24 hours at 37°C, in a CO₂ incubator if required).[4][12]
4. MIC Determination:
-
Following incubation, the MIC is determined visually as the lowest concentration of Brilacidin that completely inhibits visible growth of the microorganism (e.g., lack of turbidity or pellet formation).[4][5][12]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Proposed Dual Mechanism of Action of Brilacidin.
Mechanism of Action
Brilacidin's primary mechanism of action is the rapid disruption of microbial cell membranes, a hallmark of many host defense peptides.[1]
-
Antibacterial Mechanism: As a cationic and amphiphilic molecule, Brilacidin is electrostatically attracted to the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negatives and teichoic acids in Gram-positives). This interaction leads to membrane destabilization, permeabilization, and depolarization, ultimately causing rapid bacterial cell death.[3][13] Studies in S. aureus show that Brilacidin treatment induces cell wall stress responses, further supporting its membrane-centric activity.[13]
-
Antifungal Mechanism: The antifungal activity of Brilacidin is also linked to cell membrane disruption. In Cryptococcus neoformans, its efficacy is associated with affecting the organization of the cell membrane, particularly involving ergosterol and glycosphingolipid biosynthesis pathways.[9]
-
Antiviral Mechanism: Against coronaviruses, Brilacidin exhibits a dual mechanism of action. It acts directly on the virus, disrupting its integrity, and also targets the host cell.[11][14] Specifically, Brilacidin binds to heparan sulfate proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for the virus, thereby blocking viral entry.[11][14]
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brilacidin, a novel antifungal agent against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro BRI MIC testing [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin, a synthetic, non-peptidic small molecule designed to mimic host defense peptides (HDPs), has emerged as a promising broad-spectrum antiviral agent against a range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and other human coronaviruses (HCoVs).[1][2] Currently in Phase 2 clinical trials for the treatment of COVID-19, Brilacidin exhibits a unique dual mechanism of action that targets both the virus directly and host cellular factors, positioning it as a compelling candidate for further investigation and development.[2][3] This technical guide provides an in-depth overview of the quantitative data supporting Brilacidin's anti-coronavirus activity, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.
Quantitative Antiviral Activity
Brilacidin has demonstrated potent in vitro activity against several human coronaviruses. The following tables summarize the key quantitative data from various studies, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).
Table 1: Antiviral Activity of Brilacidin against Various Coronaviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Calu-3 | Viral Yield Reduction | 0.565 | 241 | 426 | [3][4] |
| SARS-CoV-2 | Vero | Viral Yield Reduction | - | >40 | - | [1] |
| HCoV-OC43 | - | Viral Yield Reduction | 4.81 ± 0.95 | >82.1 | >17.1 | [3][5] |
| HCoV-229E | - | Viral Yield Reduction | 1.59 ± 0.07 | >102.6 | >64.1 | [3][5] |
| HCoV-NL63 | - | Viral Yield Reduction | 2.45 ± 0.05 | >102.6 | >41.8 | [3][5] |
| SARS-CoV-2 Pseudovirus | Various | Pseudovirus Entry | 12.0 ± 1.7 to 23.0 ± 1.6 | Not Toxic | - | [3][6] |
| SARS-CoV-2 Pseudovirus | HEK293T-hACE2 | Pseudovirus Entry | 3.82 | - | - | [7] |
Table 2: Synergistic Antiviral Activity of Brilacidin with Remdesivir
| Virus | Cell Line | Combination | Observation | Reference(s) |
| SARS-CoV-2 | Calu-3 | Brilacidin + Remdesivir | Synergistic Inhibition | [4] |
| HCoV-OC43 | - | Brilacidin + Remdesivir | Strong Synergistic Effect |
Mechanism of Action
Brilacidin exerts its antiviral effects through a dual mechanism that involves both direct interaction with the virus and modulation of host cell factors to prevent viral entry.[2]
-
Virucidal Activity: Brilacidin can directly interact with the viral envelope, disrupting its integrity. This action is thought to be a primary mechanism of its antiviral effect, leading to the inactivation of viral particles before they can infect host cells.[2][8][9]
-
Inhibition of Viral Entry: Brilacidin binds to heparan sulfate proteoglycans (HSPGs) on the surface of host cells.[3] HSPGs are utilized by several coronaviruses, including SARS-CoV-2, as an initial attachment factor to facilitate subsequent binding to the primary receptor, angiotensin-converting enzyme 2 (ACE2).[3] By binding to HSPGs, Brilacidin effectively blocks this initial interaction, thereby inhibiting viral attachment and entry into the host cell.[2][3] This host-targeting mechanism is supported by evidence that the antiviral activity of Brilacidin is diminished in the presence of heparin, an HSPG mimetic.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Brilacidin's antiviral activity.
Viral Plaque Assay
This assay quantifies the amount of infectious virus in a sample.
-
Cell Seeding: Seed Vero E6 cells (or other susceptible cell lines) in 6-well plates at a density that will result in a confluent monolayer the following day.
-
Virus Dilution: Prepare ten-fold serial dilutions of the viral stock in serum-free medium.
-
Infection: Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Inoculate the cell monolayers with the viral dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or another semi-solid medium like agarose or carboxymethylcellulose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Quantification: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).[10][11][12]
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This assay is used to quantify viral RNA, providing a measure of viral load.
-
RNA Extraction: Extract viral RNA from cell culture supernatants or infected cell lysates using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR Reaction Setup: Prepare a one-step RT-qPCR master mix containing reverse transcriptase, DNA polymerase, dNTPs, and primers/probes specific for a conserved region of the coronavirus genome (e.g., the N gene).
-
Thermal Cycling: Perform the RT-qPCR on a thermal cycler with an initial reverse transcription step, followed by PCR amplification cycles.
-
Data Analysis: Generate a standard curve using known concentrations of a synthetic viral RNA transcript. Quantify the viral RNA in the samples by comparing their cycle threshold (Ct) values to the standard curve.[13][14][15][16]
Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit viral entry mediated by the viral spike protein.
-
Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the coronavirus spike protein, a lentiviral backbone plasmid carrying a reporter gene (e.g., luciferase), and a packaging plasmid. Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Cell Seeding: Seed target cells expressing the appropriate receptor (e.g., HEK293T-ACE2) in 96-well plates.
-
Inhibition Assay: Pre-incubate the pseudoviruses with serial dilutions of Brilacidin for 1 hour at 37°C. Add the pseudovirus-compound mixture to the target cells.
-
Luciferase Measurement: After 48-72 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each concentration of Brilacidin relative to untreated controls. Determine the IC50 value from the dose-response curve.[8][17][18][19][20]
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Brilacidin and incubate for the same duration as the antiviral assays (e.g., 24-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value from the dose-response curve.[21][22]
Conclusion
Brilacidin demonstrates significant and broad-spectrum antiviral activity against multiple human coronaviruses through a compelling dual mechanism of action. The quantitative data from in vitro studies, combined with its synergistic effects with other antivirals like remdesivir, underscore its potential as a valuable therapeutic candidate. The detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals seeking to further investigate and develop Brilacidin and other novel anti-coronavirus agents. Continued research, including ongoing clinical trials, will be crucial in fully elucidating the therapeutic potential of Brilacidin in the fight against COVID-19 and future coronavirus threats.
References
- 1. biorxiv.org [biorxiv.org]
- 2. news-medical.net [news-medical.net]
- 3. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral Titration of SARS-COV-2 by Plaque Assay (Semi-Solid Agarose) [protocols.io]
- 12. absa.org [absa.org]
- 13. SARS-CoV-2 infection diagnosis and viral load [bio-protocol.org]
- 14. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation and implementation of a direct RT-qPCR method for rapid screening of SARS-CoV-2 infection by using non-invasive saliva samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral load quantitation of SARS-coronavirus RNA using a one-step real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oaji.net [oaji.net]
- 18. biorxiv.org [biorxiv.org]
- 19. A Pseudovirus-Based Entry Assay to Evaluate Neutralizing Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. berthold.com [berthold.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to the Immunomodulatory Properties of Brilacidin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brilacidin, a synthetic, non-peptidic small molecule, represents a novel class of Host Defense Protein (HDP) mimetics. Modeled after the body's innate defensins, it exhibits a dual mechanism of action that includes direct antimicrobial activity and potent immunomodulatory effects. This guide provides a comprehensive technical overview of Brilacidin's immunomodulatory properties, detailing its impact on key inflammatory pathways, summarizing quantitative data from preclinical and clinical studies, and providing cited experimental methodologies. The information presented herein is intended to support further research and development of Brilacidin as a promising therapeutic agent for a range of inflammatory and infectious diseases.
Core Immunomodulatory Mechanisms of Action
Brilacidin exerts its immunomodulatory effects through a multi-faceted approach, primarily by attenuating pro-inflammatory responses. Its mechanisms are centered around the inhibition of key signaling pathways and the suppression of pro-inflammatory cytokine and chemokine production.
Inhibition of Pro-Inflammatory Cytokine and Chemokine Release
Preclinical studies have consistently demonstrated Brilacidin's ability to suppress the production of a broad range of pro-inflammatory mediators. In various in vitro models, Brilacidin has been shown to inhibit the release of cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, IL-8, Monocyte Chemoattractant Protein-1 (MCP-1), and Matrix Metalloproteinase-9 (MMP-9).[1][2][3] This broad-spectrum inhibitory action is critical in mitigating the excessive inflammatory responses characteristic of many diseases.
Modulation of the Cyclic AMP (cAMP)/Phosphodiesterase (PDE) Pathway
A central aspect of Brilacidin's immunomodulatory activity involves its influence on the cyclic adenosine monophosphate (cAMP) signaling pathway.[4][5] Brilacidin has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.[4][5] By inhibiting PDE4, Brilacidin leads to an increase in intracellular cAMP levels. Elevated cAMP is known to have anti-inflammatory effects, including the suppression of pro-inflammatory cytokine synthesis.[4][5]
Regulation of Intracellular Signaling Cascades: NF-κB and MAPK Pathways
The anti-inflammatory effects of Brilacidin are further mediated through its modulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by Brilacidin contributes to the downregulation of inflammatory gene expression.[2]
Quantitative Data on Immunomodulatory and Anti-Inflammatory Efficacy
The immunomodulatory and anti-inflammatory effects of Brilacidin have been quantified in both preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Anti-Inflammatory Activity of Brilacidin
| Target Cell/Model | Stimulant | Measured Cytokine/Mediator | Brilacidin Concentration | % Inhibition / IC50 | Reference |
| Rat Macrophages (NR8383) | LPS (1µg/ml) | TNF-α | Not Specified | Dose-dependent reduction | [2] |
| Rat Macrophages (NR8383) | LPS (1µg/ml) | IL-6 | Not Specified | Dose-dependent reduction | [2] |
| Rat Macrophages (NR8383) | LPS (1µg/ml) | MCP-1 | Not Specified | Dose-dependent reduction | [2] |
| Rat Macrophages (NR8383) | LPS (1µg/ml) | MMP-9 | Not Specified | Dose-dependent reduction | [2] |
| Human Lung Epithelial Cells (Calu-3) | SARS-CoV-2 | Not Specified | 0.565 µM (IC50) | 50% | [6] |
| Vero Cells | SARS-CoV-2 | Not Specified | 10 µM | 53% | [6] |
Table 2: Clinical Efficacy of Brilacidin in Oral Mucositis (Phase 2 Study NCT02324335)
| Population | Treatment Group | Incidence of Severe Oral Mucositis (WHO Grade ≥3) | Reduction in Incidence vs. Placebo | p-value | Reference |
| Modified Intent-to-Treat (mITT) | Brilacidin | 42.9% | 28.5% | Not Specified | [4][7] |
| Modified Intent-to-Treat (mITT) | Placebo | 60.0% | - | Not Specified | [4][7] |
| Per Protocol (PP) | Brilacidin | 36.8% | 38.7% | Not Specified | [4][7] |
| Per Protocol (PP) | Placebo | 60.0% | - | Not Specified | [4][7] |
| mITT (Aggressive Chemotherapy) | Brilacidin | 25.0% | 65.0% | 0.0480 | [8] |
| mITT (Aggressive Chemotherapy) | Placebo | 71.4% | - | 0.0480 | [8] |
| PP (Aggressive Chememotherapy) | Brilacidin | 14.3% | 80.3% | 0.0249 | [8] |
| PP (Aggressive Chememotherapy) | Placebo | 72.7% | - | 0.0249 | [8] |
Table 3: Clinical Efficacy of Brilacidin in Ulcerative Proctitis/Ulcerative Proctosigmoiditis (Phase 2 PoC Study)
| Cohort (Dose) | Clinical Remission Rate | Endoscopy Subscore ≤ 1 | Rectal Bleeding Subscore of 0 | Reference |
| Cohort A (50 mg) | 60% (3 of 5 patients) | 80% (4 of 5 patients) | 80% (4 of 5 patients) | [2] |
| Cohort B (100 mg) | 67% (4 of 6 patients) | 83% (5 of 6 patients) | 83% (5 of 6 patients) | [2] |
| Cohort C (200 mg) | 75% (3 of 4 patients) | 100% (4 of 4 patients) | 100% (4 of 4 patients) | [2] |
Detailed Experimental Protocols
To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in the evaluation of Brilacidin's immunomodulatory properties.
In Vitro Cytokine Inhibition Assay in Macrophages
This protocol describes a general method for assessing the inhibitory effect of Brilacidin on lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.
Objective: To quantify the dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by Brilacidin in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or NR8383)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Brilacidin (stock solution of known concentration)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.[9]
-
Pre-treatment with Brilacidin: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of Brilacidin. A vehicle control (the solvent used to dissolve Brilacidin) should also be included. Incubate for a predetermined time (e.g., 45 minutes).[2]
-
LPS Stimulation: Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 10-100 ng/mL).[9]
-
Incubation: Incubate the plates for a period sufficient for cytokine production and release (e.g., 8-24 hours).[2][9]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each Brilacidin concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration of Brilacidin that causes 50% inhibition of cytokine production).
NF-κB Activation Assay
This protocol outlines a general workflow for determining the effect of Brilacidin on the activation of the NF-κB signaling pathway.
Objective: To assess whether Brilacidin inhibits the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus.
Methods:
-
Western Blot for IκBα Degradation and p65 Phosphorylation: This method involves treating cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of Brilacidin. Cell lysates are then subjected to Western blotting to detect the levels of IκBα (which is degraded upon NF-κB activation) and phosphorylated p65 (a key subunit of NF-κB). Inhibition of IκBα degradation and p65 phosphorylation by Brilacidin would indicate suppression of NF-κB activation.
-
Immunofluorescence for p65 Nuclear Translocation: Cells grown on coverslips are treated as described above. They are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for visualization by fluorescence microscopy. A reduction in the nuclear localization of p65 in Brilacidin-treated cells would indicate inhibition of NF-κB activation.
-
Reporter Gene Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Following treatment with a stimulus and Brilacidin, the reporter gene expression is measured. A decrease in reporter activity in the presence of Brilacidin would suggest inhibition of NF-κB transcriptional activity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to Brilacidin's immunomodulatory properties.
Caption: Brilacidin's Inhibition of NF-κB and MAPK Signaling Pathways.
Caption: Brilacidin's Modulation of the cAMP/PDE4 Signaling Pathway.
Caption: Experimental Workflow for In Vitro Cytokine Inhibition Assay.
Conclusion
Brilacidin's robust immunomodulatory properties, characterized by the broad-spectrum inhibition of pro-inflammatory mediators and its modulation of key signaling pathways, position it as a compelling candidate for a variety of inflammatory and infectious diseases. The quantitative data from both preclinical and clinical studies provide strong evidence of its anti-inflammatory efficacy. The detailed experimental protocols and workflow diagrams included in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising HDP mimetic. Continued research into the nuanced molecular interactions of Brilacidin will undoubtedly unlock its full potential in addressing significant unmet medical needs.
References
- 1. bddpharma.com [bddpharma.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. mdpi.com [mdpi.com]
- 4. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Innovation Pharmaceuticals Phase 1 Trial of Brilacidin for Ulcerative Colitis Meets Primary Endpoints; Positive Topline Results of Oral Brilacidin - BioSpace [biospace.com]
- 9. researchgate.net [researchgate.net]
Brilacidin's Disruption of Bacterial Membrane Potential: A Technical Overview
Brilacidin (PMX30063) is a novel, non-peptide synthetic small molecule designed to mimic the structure and function of host defense peptides (HDPs), which are a fundamental component of the innate immune system. As a defensin-mimetic, Brilacidin represents a new class of antibiotics with potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). A primary mechanism of its rapid antimicrobial action is the targeted disruption and depolarization of the bacterial cell membrane. This guide provides a detailed examination of Brilacidin's effect on bacterial membrane potential, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Core Mechanism of Action: Membrane Depolarization
Brilacidin's molecular structure is amphiphilic, featuring both positively charged and hydrophobic regions. This architecture is critical for its interaction with bacterial membranes, which are rich in negatively charged phospholipids. The proposed mechanism involves the following key steps:
-
Electrostatic Attraction: The cationic nature of Brilacidin facilitates its initial binding to the anionic components of the bacterial cell envelope.
-
Membrane Insertion and Disruption: Following the initial binding, the hydrophobic portions of the molecule insert into the lipid bilayer, disrupting its integrity.
-
Membrane Depolarization: This disruption leads to a rapid collapse of the bacterial membrane potential, a critical electrochemical gradient necessary for cellular viability. The dissipation of this potential disrupts the proton motive force (PMF), which in turn inhibits essential cellular processes such as ATP synthesis and protein translocation.
-
Cell Death: The sustained loss of membrane potential and integrity results in the leakage of essential intracellular components, such as ATP, and ultimately leads to rapid bacterial cell death.
Studies have shown that Brilacidin's effect on membrane depolarization in Staphylococcus aureus is comparable to that of the lipopeptide antibiotic daptomycin.
Quantitative Data on Membrane Effects
The following tables summarize key quantitative findings from studies investigating Brilacidin's impact on bacterial membranes.
Table 1: Effect of Brilacidin on Membrane Depolarization in Staphylococcus aureus
This table presents data from a study using the membrane potential-sensitive dye DiOC2(3). A decrease in the red/green fluorescence ratio indicates membrane depolarization.
| Treatment | Concentration | Red/Green Emission Ratio | Reference |
| Untreated Control | - | ~0.65 | |
| Brilacidin | Highest Dose | ~0.4 | |
| Daptomycin | Highest Dose | ~0.4 | |
| CCCP (Protonophore) | - | Not specified (more severe than Brilacidin) |
Table 2: Effect of Brilacidin on ATP Leakage in Neisseria gonorrhoeae
This table shows the percentage of ATP leakage from N. gonorrhoeae cells following treatment with Brilacidin, indicating membrane disruption.
| Treatment | Concentration | ATP Leakage (%) | Reference |
| Untreated Control | - | Baseline | |
| Brilacidin | Not specified | ~74% | |
| Triton X-100 (0.1%) | 0.1% | 100% (Positive Control) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to assess Brilacidin's effect on bacterial membrane potential.
This method measures membrane depolarization by quantifying the fluorescence shift of the potential-sensitive dye DiOC2(3). In polarized cells, the dye accumulates and forms aggregates that emit red fluorescence. In depolarized cells, the dye remains in its monomeric form and emits green fluorescence.
Objective: To determine the extent of membrane depolarization in bacteria upon treatment with Brilacidin.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Brilacidin
-
DiOC2(3) (3,3'-diethyloxacarbocyanine iodide)
-
Flow cytometer
Procedure:
-
Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic phase).
-
Treat the bacterial cultures with varying concentrations of Brilacidin or control compounds (e.g., daptomycin, CCCP).
-
Add DiOC2(3) dye to the cultures.
-
Incubate the cultures with the dye for a specified period (e.g., 15 minutes) to allow for dye uptake and equilibration.
-
Analyze the cell suspensions using a flow cytometer, exciting with a blue laser (e.g., 488 nm).
-
Measure the fluorescence emission in both the green (e.g., ~530 nm) and red (e.g., ~575 nm) channels.
-
Calculate the red/green fluorescence ratio for each sample. A decrease in this ratio compared to the untreated control indicates membrane depolarization.
This assay quantifies the release of intracellular ATP into the extracellular medium, which serves as an indicator of compromised membrane integrity.
Objective: To measure the extent of membrane disruption by quantifying extracellular ATP.
Materials:
-
Bacterial culture (e.g., Neisseria gonorrhoeae)
-
Brilacidin
-
Positive control for lysis (e.g., 0.1% Triton X-100)
-
Luminescent ATP Detection Assay Kit
Procedure:
-
Treat bacterial cells with Brilacidin, an untreated control (e.g., DMSO), or a positive control (Triton X-100) for a specified duration.
-
Separate the bacterial cells from the supernatant by centrifugation.
-
Collect the supernatant, which contains any leaked extracellular ATP.
-
Use a Luminescent ATP Detection Assay Kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions. The luminescence generated is proportional to the amount of ATP present.
-
Compare the luminescence intensity of the Brilacidin-treated samples to the untreated and positive controls to determine the percentage of ATP leakage.
Visualizations: Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action and experimental workflows.
Caption: Proposed mechanism of Brilacidin-induced bacterial membrane depolarization and cell death.
Caption: Experimental workflow for the membrane potential assay using DiOC2(3) dye.
Conclusion
Brilacidin's potent antimicrobial efficacy is intrinsically linked to its ability to rapidly and effectively disrupt the bacterial membrane potential. This mechanism, comparable to other membrane-active antibiotics like daptomycin, leads to a cascade of events including the collapse of the proton motive force, leakage of vital cellular components, and ultimately, bacterial death. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising defensin-mimetic antibiotic. Its direct and rapid physical disruption of the bacterial membrane suggests a lower likelihood of developing bacterial resistance compared to antibiotics that target specific metabolic pathways.
Preclinical Toxicology of Brilacidin Tetrahydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin, a novel synthetic, non-peptidic small molecule, represents a new class of host defense protein (HDP) mimetics.[1] It is designed to mimic the amphipathic properties of natural defensins, which are key components of the innate immune system.[1] Brilacidin's primary mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell death.[1] This direct lytic mechanism is thought to reduce the likelihood of developing bacterial resistance.[1] Beyond its antimicrobial properties, Brilacidin also exhibits immunomodulatory effects, including the suppression of pro-inflammatory cytokines.[2][3] This technical guide provides a comprehensive overview of the available preclinical toxicology data for Brilacidin Tetrahydrochloride, focusing on key safety endpoints, experimental methodologies, and mechanisms of action.
In Vitro Toxicology
In vitro studies are crucial for the initial assessment of a compound's potential for cytotoxicity. For Brilacidin, various assays have been conducted to determine its effect on mammalian cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Cells are incubated with the test compound (Brilacidin) at various concentrations for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[4] The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[4]
-
Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells.[5] Cells are treated with the test compound and then stained with Trypan Blue. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[5] The percentage of viable cells is determined by counting under a microscope.[5]
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[5] The LDH assay measures the amount of this enzyme in the supernatant of treated cells as an indicator of cytotoxicity.[5]
Quantitative Data Summary
| Assay Type | Cell Line | Endpoint | Result |
| Cell Viability | Vero cells | CC50 | Not specified in detail, but inhibitory efficacy was observed.[6] |
| Cytotoxicity | Calu-3 cells | - | Non-toxic at 10 and 20 µM concentrations after 24 hours of incubation.[6] |
Note: Specific quantitative data such as CC50 values from a broader range of cell lines and assays are not consistently available in the public domain.
In Vivo Toxicology
Comprehensive in vivo toxicology studies are essential to understand the systemic effects of a drug candidate and to determine a safe starting dose for human clinical trials. These studies typically include single-dose and repeat-dose toxicity assessments in both rodent and non-rodent species, as well as evaluations of genotoxicity, reproductive and developmental toxicity, and safety pharmacology.
While it is known that Brilacidin has undergone IND-enabling toxicology studies to support its clinical development, specific quantitative data such as No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose 50% (LD50) from these studies are not publicly available. The information presented below is based on general principles of preclinical toxicology testing and any available qualitative descriptions of Brilacidin's safety profile.
Experimental Protocols
Single-Dose and Repeat-Dose Toxicity Studies:
These studies are designed to evaluate the potential toxicity of a drug after a single administration and after repeated administrations over a period of time.
-
Species: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog) species.[7]
-
Route of Administration: The clinical route of administration is used where possible (e.g., intravenous for systemic applications).[7]
-
Dose Levels: A control group and at least three dose levels (low, mid, and high) are typically included to determine a dose-response relationship.[8]
-
Parameters Monitored: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.[8]
Genotoxicity Studies:
These studies assess the potential of a drug to cause damage to genetic material. The standard battery of tests includes:
-
Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[9]
-
In Vitro Chromosomal Aberration Assay: Assesses the potential of the drug to cause structural chromosomal damage in mammalian cells in culture.[9]
-
In Vivo Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in rodents (usually rats or mice) by measuring the formation of micronuclei in polychromatic erythrocytes.[9]
Reproductive and Developmental Toxicology (DART) Studies:
DART studies are designed to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development. These are typically segmented into:
-
Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female reproductive function.[10]
-
Embryo-Fetal Development (Segment II): Evaluates the potential for teratogenicity.[10]
-
Pre- and Postnatal Development (Segment III): Examines effects on the developing offspring from conception through weaning.[10]
Safety Pharmacology Studies:
These studies investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions. The core battery includes assessments of:
-
Central Nervous System: Effects on behavior, coordination, and other neurological functions.[11]
-
Cardiovascular System: Effects on heart rate, blood pressure, and electrocardiogram (ECG).[11]
-
Respiratory System: Effects on respiratory rate and function.[11]
Quantitative Data Summary
Specific NOAEL and LD50 values for Brilacidin from in vivo preclinical toxicology studies are not publicly available at this time.
Mechanism of Action and Signaling Pathways
Brilacidin's primary antimicrobial mechanism of action is the disruption of the bacterial cell membrane. In addition to this direct bactericidal effect, Brilacidin also possesses immunomodulatory properties that contribute to its therapeutic potential.
Membrane Disruption
Brilacidin, with its amphipathic structure, interacts with the negatively charged components of bacterial cell membranes. This interaction leads to membrane depolarization, increased permeability, and ultimately, cell lysis.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. topra.org [topra.org]
- 8. content.noblelifesci.com [content.noblelifesci.com]
- 9. database.ich.org [database.ich.org]
- 10. premier-research.com [premier-research.com]
- 11. criver.com [criver.com]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Brilacidin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic small molecule designed to mimic the structure and function of host defense peptides (HDPs).[1][2] As a synthetic HDP mimetic, it exhibits broad-spectrum antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Developed through computational design, Brilacidin overcomes many of the traditional limitations of peptide-based therapeutics, such as proteolytic degradation, offering enhanced stability and pharmacological properties.[4] It has undergone multiple Phase 2 clinical trials for various indications, including acute bacterial skin and skin structure infections (ABSSSI), oral mucositis, and COVID-19.[1][5] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Brilacidin, summarizing key data, experimental methodologies, and mechanisms of action.
Pharmacodynamics (PD)
The pharmacodynamics of Brilacidin are characterized by its multi-faceted mechanism of action, targeting pathogens directly while also modulating the host's immune response.
Mechanism of Action
1.1.1 Antimicrobial and Antifungal Activity Brilacidin's primary antimicrobial mechanism involves the rapid disruption of microbial cell membranes.[1] As an amphiphilic molecule, it interacts with the negatively charged components of bacterial and fungal membranes, leading to permeabilization, depolarization, and ultimately, cell death.[1][6]
-
Against Bacteria: In Gram-positive bacteria like Staphylococcus aureus, Brilacidin treatment causes significant membrane depolarization.[6][7] This disruption triggers cell wall stress responses, evidenced by the upregulation of two-component systems like VraSR, GraSR, and NsaSR.[7][8] In Gram-negative bacteria such as E. coli, it employs a sequential attack, first increasing the permeability of the outer membrane and then depolarizing the inner membrane.[9]
-
Against Fungi: Brilacidin has shown potent activity against pathogenic fungi, including Cryptococcus neoformans and Aspergillus fumigatus.[10][11] Its mechanism involves disrupting fungal cell membrane organization and cell wall integrity.[10] Notably, it also acts synergistically with other antifungal agents like caspofungin and azoles, potentiating their effects.[11]
Caption: Brilacidin's antibacterial mechanism of action.
1.1.2 Antiviral Activity Brilacidin exhibits a dual mechanism of action against several enveloped viruses, including human coronaviruses.[12]
-
Virucidal Effect: It can directly interact with and inactivate viral particles.[12]
-
Host-Targeting Effect: It binds to heparan sulfate proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for many viruses.[12] This binding competitively inhibits the virus from attaching to and entering the host cell.
This dual action suggests a higher barrier to the development of viral resistance.[12]
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 3. Innovation Pharmaceuticals' Brilacidin Shows Promise Across Multiple Therapeutic Areas [trial.medpath.com]
- 4. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 5. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative mechanistic studies of brilacidin, daptomycin, and the antimicrobial peptide LL16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brilacidin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. journals.asm.org [journals.asm.org]
- 11. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Brilacidin Tetrahydrochloride: In Vitro Susceptibility Testing Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin, a novel defensin mimetic, represents a new class of antibiotics with a unique mechanism of action.[1] As a non-peptide synthetic small molecule, it is designed to mimic the amphiphilic properties of host defense peptides (HDPs), which are a key component of the innate immune system.[1] Brilacidin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by disrupting their cell membranes, leading to rapid bacterial cell death.[1] This document provides detailed application notes and protocols for the in vitro susceptibility testing of Brilacidin Tetrahydrochloride, intended to guide researchers, scientists, and drug development professionals in evaluating its antimicrobial efficacy.
Mechanism of Action
Brilacidin's primary mechanism of action involves the disruption of bacterial cell membrane integrity.[1] In Gram-positive bacteria such as Staphylococcus aureus, Brilacidin treatment leads to membrane depolarization.[2][3][4] Transcriptional profiling has revealed that Brilacidin induces cell wall stress, evidenced by the upregulation of two-component systems like VraSR and GraSR.[2][3][4] In Gram-negative bacteria like Escherichia coli, Brilacidin is suggested to employ a sequential attack on both the outer and inner membranes, causing increased permeability of the outer membrane followed by depolarization of the inner membrane.[5]
Signaling Pathway Perturbation in Staphylococcus aureus
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Brilacidin against a range of bacterial pathogens.
Table 1: Brilacidin MIC Values for Various Bacterial Species
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.25 | 0.5 | 0.125 - 1.0 |
| Staphylococcus epidermidis | 0.25 | 0.5 | 0.125 - 1.0 |
| Streptococcus pneumoniae | 1 | 4 | Not Reported |
| Streptococcus viridans | 8 | 32 | Not Reported |
| Haemophilus influenzae | 8 | 32 | Not Reported |
| Pseudomonas aeruginosa | 4 | 16 | 1.25 - 128 |
| Serratia marcescens | Not Reported | 128 | Not Reported |
| Moraxella species | Not Reported | 256 | Not Reported |
Data compiled from in vitro studies.[6]
Experimental Protocols
Broth Microdilution Susceptibility Testing Protocol (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7][8][9][10][11]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
96-well polypropylene microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile polypropylene tubes and pipette tips
-
Microplate reader or visual inspection mirror
-
Incubator (35°C ± 2°C)
Workflow Diagram:
Procedure:
-
Preparation of Brilacidin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer).
-
Serial Dilutions: a. Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the appropriate concentration of Brilacidin stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no drug).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of Brilacidin that completely inhibits visible growth of the organism as detected by the unaided eye or using a microplate reader.[6][12]
Time-Kill Assay Protocol
Objective: To assess the bactericidal activity of Brilacidin over time.
Materials:
-
This compound
-
Appropriate broth medium
-
Bacterial inoculum
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Timer
Workflow Diagram:
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the early to mid-logarithmic phase in the appropriate broth.
-
Assay Setup: a. Prepare tubes or flasks containing fresh broth with various concentrations of Brilacidin (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the drug. b. Inoculate each tube with the log-phase bacterial culture to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[13]
-
Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. b. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each Brilacidin concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Biofilm Susceptibility Testing Protocol
Objective: To determine the efficacy of Brilacidin against bacterial biofilms.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates (for biofilm formation)
-
Appropriate growth medium for biofilm formation
-
Bacterial inoculum
-
Wash solution (e.g., sterile saline or PBS)
-
Viability stain (e.g., resazurin, crystal violet)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Biofilm Formation: a. Add 100 µL of a standardized bacterial suspension to the wells of a 96-well flat-bottom microtiter plate. b. Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
Washing: Carefully aspirate the medium containing planktonic cells from each well. Gently wash the biofilms with sterile saline or PBS to remove any remaining non-adherent cells.
-
Brilacidin Treatment: a. Prepare serial dilutions of Brilacidin in fresh growth medium. b. Add 100 µL of each dilution to the wells containing the established biofilms. Include a growth control (biofilm with drug-free medium).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Biofilm Quantification: a. After incubation, discard the medium and wash the biofilms as described in step 2. b. Quantify the remaining viable biofilm. This can be done using various methods, such as:
- Crystal Violet Staining: Stain the biofilm with crystal violet, followed by solubilization and absorbance measurement.
- Resazurin Assay: Add resazurin solution and incubate. Measure the fluorescence, which correlates with metabolic activity.[14]
-
Data Analysis: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of Brilacidin that results in a significant reduction in biofilm viability compared to the untreated control.
Conclusion
The protocols outlined in this document provide a framework for the comprehensive in vitro evaluation of this compound's antimicrobial activity. Adherence to standardized methodologies, such as those provided by CLSI, is crucial for obtaining reproducible and comparable results. The unique membrane-disrupting mechanism of action of Brilacidin makes it a promising candidate for further investigation in the fight against antibiotic-resistant bacteria.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 [escholarship.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Activity of Brilacidin against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro BRI MIC testing [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Testing Brilacidin's Antiviral Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cell culture models and protocols for evaluating the antiviral efficacy of Brilacidin, a novel defensin-mimetic with broad-spectrum antiviral activity.
Introduction to Brilacidin's Antiviral Activity
Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the activity of host defense peptides (HDPs).[1] It has demonstrated potent antiviral activity against a range of viruses, including various coronaviruses, alphaviruses, and bunyaviruses.[2][3] Brilacidin exhibits a dual mechanism of action, which involves the disruption of the viral envelope and the inhibition of viral entry into host cells by binding to heparan sulfate proteoglycans (HSPGs).[4][5] This dual action may reduce the likelihood of viral resistance development.[6]
Cell Culture Models for Antiviral Testing
The selection of an appropriate cell culture model is critical for accurately assessing the antiviral activity of a compound. The choice depends on the specific virus being studied and the expression of necessary host cell factors, such as viral receptors.
Commonly Used Cell Lines for Brilacidin Testing:
-
Vero Cells (and Vero E6, Vero C1008): Derived from the kidney of an African green monkey, these cells are highly susceptible to a wide range of viruses, including SARS-CoV-2, due to their deficient interferon response.[1][7] They are widely used for viral isolation, propagation, and plaque assays.[7]
-
Calu-3 Cells: A human lung adenocarcinoma cell line that endogenously expresses key SARS-CoV-2 entry factors like ACE2 and TMPRSS2.[1][7][8] These cells are a relevant model for studying respiratory viruses.
-
Caco-2 Cells: A human colorectal adenocarcinoma cell line also expressing ACE2 and TMPRSS2, making it suitable for SARS-CoV-2 research.[7][8][9]
-
Huh-7 Cells: A human hepatoma cell line used for studying various viruses, including coronaviruses.[4]
-
293T-ACE2 Cells: Human embryonic kidney (HEK) 293T cells engineered to overexpress the ACE2 receptor, making them highly permissive to SARS-CoV-2 entry.[4]
-
Human Small Airway Epithelial Cells (HSAECs): A primary cell model that closely mimics the in vivo environment of the respiratory tract, used for studying respiratory viruses like alphaviruses and bunyaviruses.[10]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Brilacidin against various viruses in different cell lines.
Table 1: Antiviral Activity of Brilacidin against Coronaviruses
| Virus | Cell Line | Assay | Efficacy Metric | Value | Reference |
| SARS-CoV-2 (Washington strain) | Vero | Plaque Assay | % Inhibition (10 µM) | 53% | [11][12] |
| SARS-CoV-2 (Washington strain) | Vero | Plaque Assay | % Inhibition (virus pre-incubation, 10 µM) | 72% | [11] |
| SARS-CoV-2 | Calu-3 | Plaque Assay | % Inhibition (20 µM) | 61% | [1] |
| SARS-CoV-2 Pseudovirus | Vero C1008 | Entry Assay | IC50 | 12.0 ± 1.7 µM | [4] |
| SARS-CoV-2 Pseudovirus | Calu-3 | Entry Assay | IC50 | 23.0 ± 1.6 µM | [4] |
| SARS-CoV-2 Pseudovirus | Huh-7 | Entry Assay | IC50 | 18.0 ± 1.2 µM | [4] |
| SARS-CoV-2 Pseudovirus | Caco-2 | Entry Assay | IC50 | 15.0 ± 1.1 µM | [4] |
| SARS-CoV-2 Pseudovirus | 293T-ACE2 | Entry Assay | IC50 | 14.0 ± 1.5 µM | [4] |
| HCoV-OC43 | HCT-8 | Viral Yield Reduction | EC50 | 2.5 µM | [4] |
| HCoV-229E | MRC-5 | Viral Yield Reduction | EC50 | 3.1 µM | [4] |
| HCoV-NL63 | LLC-MK2 | Viral Yield Reduction | EC50 | 4.2 µM | [4] |
Table 2: Antiviral Activity of Brilacidin against Other Enveloped Viruses
| Virus | Cell Line | Assay | Efficacy Metric | Value | Reference |
| VEEV TC-83 | Vero | Plaque Assay | IC50 | 3.6 µM | [13] |
| SINV | Vero | Plaque Assay | % Inhibition (post-treatment) | 92.81% | [13] |
| VEEV TrD | Vero | Plaque Assay | % Inhibition (pre- & post-treatment) | 77.84% | [13] |
| EEEV | Vero | Plaque Assay | % Inhibition (pre- & post-treatment) | Not specified | [2] |
| RVFV | Vero | Plaque Assay | % Inhibition (pre- & post-treatment) | Not specified | [2] |
Table 3: Cytotoxicity of Brilacidin
| Cell Line | Assay | Metric | Value | Reference |
| Vero | CellTiter-Glo | CC50 | 63 µM | [13] |
| Calu-3 | Not specified | Non-toxic concentration | Up to 20 µM | [1] |
| Endocervical Epithelial Cells | MTS Assay | Non-toxic concentration | Up to 64 µg/mL | [14] |
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Obtain cell lines from a reputable repository (e.g., ATCC).
-
Culture Media: Use the recommended growth medium for each cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells according to standard protocols to maintain them in the exponential growth phase.
Cytotoxicity Assay
This protocol determines the concentration of Brilacidin that is toxic to the host cells.
Caption: Workflow for determining Brilacidin's cytotoxicity.
Protocol Steps:
-
Seed cells (e.g., Vero, Calu-3) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Brilacidin in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the Brilacidin dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).
-
Assess cell viability using a suitable method, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.[13]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the test compound.
Caption: Workflow for the Viral Yield Reduction Assay.
Protocol Steps:
-
Seed host cells in a multi-well plate and allow them to form a confluent monolayer.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add fresh medium containing serial dilutions of Brilacidin.
-
Incubate the plates for 24-48 hours.
-
Collect the cell culture supernatants.
-
Determine the viral titer in the supernatants using a plaque assay or TCID50 assay.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration.
Plaque Assay
This is a standard method for quantifying infectious virus particles.
Protocol Steps:
-
Seed permissive cells (e.g., Vero) in 6- or 12-well plates to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus-containing supernatants from the viral yield reduction assay.
-
Infect the cell monolayers with the virus dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubate the plates for 2-5 days, depending on the virus, until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
SARS-CoV-2 Pseudovirus Entry Assay
This assay specifically measures the ability of Brilacidin to inhibit the entry of SARS-CoV-2 into host cells and can be performed in a BSL-2 facility.
Caption: Workflow for SARS-CoV-2 Pseudovirus Entry Assay.
Protocol Steps:
-
Seed ACE2-expressing cells (e.g., 293T-ACE2, Vero, Calu-3) in a 96-well plate.[4]
-
The next day, treat the cells with serial dilutions of Brilacidin.
-
Add SARS-CoV-2 pseudotyped lentiviral or VSV particles carrying a reporter gene (e.g., luciferase or GFP).
-
Incubate for 48-72 hours.
-
Measure the reporter gene expression (e.g., luminescence for luciferase).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of viral entry against the log of the drug concentration.
Brilacidin's Dual Antiviral Mechanism
Understanding Brilacidin's mechanism of action is key to designing effective experiments.
Caption: Dual mechanism of action of Brilacidin.
-
Virucidal Activity: Brilacidin can directly interact with and disrupt the integrity of the viral envelope, thereby inactivating the virus particle.[1][4] This can be tested by pre-incubating the virus with Brilacidin before infecting the cells.
-
Inhibition of Viral Attachment: Brilacidin binds to heparan sulfate proteoglycans (HSPGs) on the host cell surface.[4][5] Since many viruses, including SARS-CoV-2, use HSPGs as an initial attachment factor, Brilacidin effectively blocks this interaction, preventing viral entry.[4][15] This can be investigated using time-of-addition studies and competition assays with heparin.[4]
Conclusion
Brilacidin presents a promising avenue for broad-spectrum antiviral therapy. The cell culture models and protocols detailed in these application notes provide a robust framework for the continued investigation of its efficacy and mechanism of action. Consistent results across multiple cell lines and viral species underscore its potential as a therapeutic candidate.[3][16] Further research, including in vivo studies, is warranted to fully elucidate its clinical potential.
References
- 1. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Cell and Animal Models for SARS-CoV-2 Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing a cellular model to study SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovation’s drug shows antiviral activity against Covid-19 in study [pharmaceutical-technology.com]
- 10. Brilacidin as a Broad-Spectrum Inhibitor of Enveloped, Acutely Infectious Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. news-medical.net [news-medical.net]
- 13. mdpi.com [mdpi.com]
- 14. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]
- 15. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell. [escholarship.org]
- 16. Innovation Pharmaceuticals Reports Brilacidin Inhibits Omicron, Delta, Gamma and Alpha SARS-CoV-2 Variants Based on In Vitro Testing by NIH/NIAID-Sponsored and Rutgers University Researchers — Innovation Pharmaceuticals Inc. [ipharminc.com]
Using Brilacidin in a Time-Kill Kinetics Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the amphipathic properties of host defense peptides (HDPs).[1] It represents a novel class of antibiotics with a primary mechanism of action involving the disruption of bacterial cell membranes, leading to rapid bactericidal activity.[1][2] Brilacidin has demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Its mechanism involves membrane depolarization and induction of cell wall stress responses.[2][3]
Time-kill kinetics assays are essential in vitro studies that provide valuable information on the pharmacodynamic properties of an antimicrobial agent. These assays evaluate the rate and extent of bacterial killing over time in the presence of a specific drug concentration.[4] For a rapidly acting agent like Brilacidin, time-kill studies are crucial for characterizing its bactericidal or bacteriostatic effects and for understanding its concentration-dependent activity.
This document provides detailed application notes and a comprehensive protocol for conducting a time-kill kinetics assay using Brilacidin against common bacterial pathogens.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Brilacidin against Various Bacterial Strains
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Brilacidin against a selection of clinically relevant bacteria. These values are essential for determining the appropriate concentrations to be used in a time-kill kinetics assay.
| Bacterial Species | Strain Example | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.25 | 0.5 | 0.125 - 1.0 |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.25 | 0.5 | 0.125 - 1.0 |
| Staphylococcus epidermidis | Clinical Isolates | - | - | - |
| Streptococcus pneumoniae | Clinical Isolates | - | 1.0 | - |
| Streptococcus viridans | Clinical Isolates | - | 8.0 | - |
| Haemophilus influenzae | Clinical Isolates | - | 8.0 | - |
| Pseudomonas aeruginosa | ATCC 27853 | - | 4.0 | - |
| Escherichia coli | ATCC 25922 | - | - | - |
| Neisseria gonorrhoeae | WHO-X | - | - | - |
Note: MIC values can vary depending on the specific strain and testing conditions. It is highly recommended to determine the MIC of Brilacidin for the specific bacterial strain of interest prior to conducting a time-kill assay.
Table 2: Example Time-Kill Assay Results for Brilacidin against S. aureus
This table illustrates a typical presentation of data from a time-kill experiment. The values represent the logarithmic reduction in bacterial count (log₁₀ CFU/mL) at different time points and Brilacidin concentrations.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC Brilacidin (log₁₀ CFU/mL) | 2x MIC Brilacidin (log₁₀ CFU/mL) | 4x MIC Brilacidin (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 0.5 | 5.9 | 4.2 | 3.5 | 2.8 |
| 1 | 6.2 | 3.1 | 2.4 | <2.0 (Limit of Detection) |
| 3 | 7.0 | <2.0 | <2.0 | <2.0 |
| 6 | 8.1 | <2.0 | <2.0 | <2.0 |
| 24 | 9.3 | <2.0 | <2.0 | <2.0 |
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[4]
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of Brilacidin
Objective: To determine the lowest concentration of Brilacidin that inhibits the visible growth of a bacterial strain.
Materials:
-
Brilacidin (stock solution)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes and pipette tips
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Prepare Brilacidin Dilutions: Due to the cationic nature of Brilacidin, it is crucial to use polypropylene labware to prevent the compound from adhering to surfaces. Prepare a series of twofold dilutions of the Brilacidin stock solution in CAMHB in polypropylene tubes.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: Dispense 100 µL of the bacterial inoculum into each well of a 96-well polypropylene microtiter plate.
-
Add Brilacidin: Add 100 µL of the appropriate Brilacidin dilution to the corresponding wells. Include a growth control (bacteria with no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Brilacidin at which no visible bacterial growth is observed.
Time-Kill Kinetics Assay Protocol
Objective: To evaluate the rate and extent of bacterial killing by Brilacidin over time.
Materials:
-
Brilacidin (stock solution)
-
Bacterial strain with a known MIC for Brilacidin
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile polypropylene flasks or tubes
-
Sterile polypropylene pipette tips
-
Incubator with shaking capabilities (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Timer
-
Colony counter
Procedure:
-
Prepare Bacterial Culture: Grow the test organism in CAMHB to the mid-logarithmic phase (approximately 10⁶ to 10⁷ CFU/mL).
-
Set Up Test Conditions: Prepare flasks containing CAMHB with Brilacidin at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, prepare a growth control flask containing no Brilacidin.
-
Inoculation: Inoculate each flask with the bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Time Zero (T₀) Sampling: Immediately after inoculation, remove an aliquot from each flask. This is the T₀ sample.
-
Serial Dilutions and Plating: Perform serial tenfold dilutions of the T₀ samples in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.
-
Incubation: Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).
-
Subsequent Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours), remove aliquots from each flask and repeat the serial dilution and plating process.
-
Colony Counting: After 18-24 hours of incubation at 37°C, count the colonies on the TSA plates. Calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each Brilacidin concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Brilacidin Oral Rinse for Oral Mucositis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin is a novel, non-peptidic, small molecule designed to mimic the body's natural host defense proteins (HDPs). It exhibits a dual mechanism of action that includes direct antimicrobial activity and modulation of the inflammatory response. These properties make it a promising candidate for the prevention and treatment of oral mucositis (OM), a debilitating side effect of chemotherapy and radiation therapy in cancer patients. This document provides detailed application notes and protocols for the study of Brilacidin oral rinse in the context of OM.
Brilacidin's mechanism of action involves the disruption of bacterial cell membranes and the downregulation of pro-inflammatory pathways.[1][2][3] Specifically, it has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of the inflammatory cascade that is central to the pathogenesis of oral mucositis.[4][5][6] By reducing the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, Brilacidin may mitigate the severe inflammation and ulceration characteristic of OM.[4]
Clinical evaluation of a Brilacidin oral rinse has been conducted in a Phase 2 trial for patients with head and neck cancer undergoing chemoradiation.[7] The results from this trial, along with preclinical data, support its further development as a preventative treatment for severe oral mucositis.
Data Presentation
Phase 2 Clinical Trial (NCT02324335) Efficacy Data
The following tables summarize the key efficacy outcomes from the Phase 2, randomized, double-blind, placebo-controlled clinical trial of Brilacidin oral rinse in patients with head and neck cancer receiving chemoradiation.[4][5]
Table 1: Incidence of Severe Oral Mucositis (WHO Grade ≥3) [4]
| Patient Population | Brilacidin Arm | Placebo Arm | p-value |
| Modified Intent-to-Treat (mITT) | 42.9% | 60.0% | - |
| Per Protocol (PP) | 36.8% | 60.0% | - |
| Subgroup: Aggressive Chemotherapy (Cisplatin 80-100 mg/m² every 21 days) | |||
| mITT | 25.0% | 71.4% | 0.048 |
| PP | 14.3% | 72.7% | 0.025 |
Table 2: Secondary Endpoints for Severe Oral Mucositis (WHO Grade ≥3) [4]
| Endpoint | Brilacidin Arm | Placebo Arm |
| Median Duration of Severe OM (days) | ||
| mITT Population | 0.0 | 3.0 |
| PP Population | 0.0 | 5.5 |
| Time to Onset of Severe OM | Delayed compared to placebo | - |
Experimental Protocols
Preclinical Evaluation in Hamster Model of Radiation-Induced Oral Mucositis
This protocol describes a general procedure for evaluating the efficacy of Brilacidin oral rinse in a well-established hamster cheek pouch model of radiation-induced oral mucositis.
Materials:
-
Male Golden Syrian hamsters
-
Brilacidin oral rinse formulation (concentration to be tested, e.g., 1, 3, or 10 mg/mL)
-
Vehicle control (placebo rinse)
-
Anesthetic (e.g., ketamine/xylazine)
-
High-energy radiation source (e.g., X-ray irradiator)
-
Calipers for measurement
-
Scoring scale for oral mucositis (e.g., WHO scale adapted for hamsters)
Procedure:
-
Acclimatization: Acclimate hamsters to laboratory conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the hamsters using an appropriate anesthetic protocol.
-
Irradiation:
-
Gently evert one cheek pouch and place it on a shielded platform.
-
Deliver a single dose of radiation (e.g., 40 Gy) to the everted cheek pouch. The rest of the animal's body should be shielded.
-
Alternatively, a fractionated radiation schedule (e.g., 7.5 Gy for 8 doses over 10 days) can be used to more closely mimic clinical radiotherapy regimens.
-
-
Treatment Administration:
-
Randomly assign hamsters to treatment groups (Brilacidin or placebo).
-
Starting on Day 0 (the day of irradiation), topically apply the assigned treatment solution to the irradiated cheek pouch three times daily.
-
-
Mucositis Scoring:
-
Visually inspect and score the severity of oral mucositis daily or every other day, starting from Day 6 until Day 28 post-irradiation.
-
Use a standardized scoring scale, such as the World Health Organization (WHO) scale, adapted for the hamster model.
-
Table 3: World Health Organization (WHO) Oral Mucositis Grading Scale [1][2][8]
| Grade | Clinical Presentation | Functional Status |
| 0 | No findings | No impact |
| 1 | Erythema and soreness | Able to eat a normal diet |
| 2 | Erythema, ulcers | Able to eat a modified (solid) diet |
| 3 | Ulcers requiring liquid diet | Unable to eat a solid diet |
| 4 | Ulcers, not able to tolerate a solid or liquid diet | Alimentation not possible |
In Vitro Anti-inflammatory Activity Assay
This protocol outlines a method to assess the anti-inflammatory properties of Brilacidin by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Rat macrophage cell line (e.g., NR8383) or other suitable macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Brilacidin at various concentrations
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture the macrophage cell line according to standard protocols.
-
Cell Seeding: Seed the macrophages into 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Brilacidin Pre-treatment:
-
Prepare serial dilutions of Brilacidin in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of Brilacidin.
-
Incubate for 45 minutes.
-
-
LPS Stimulation:
-
Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.
-
Incubate the plates for 8-24 hours at 37°C in a CO₂ incubator.
-
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification (ELISA):
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in the Brilacidin-treated, LPS-stimulated wells to the LPS-stimulated control wells to determine the inhibitory effect of Brilacidin.
-
Visualizations
Mechanism of Action of Brilacidin in Oral Mucositis
Caption: Brilacidin's inhibitory effect on the NF-κB signaling pathway in oral mucositis.
Experimental Workflow for Preclinical Hamster Model
References
- 1. otoscape.com [otoscape.com]
- 2. [Table], Table 2. Oral Mucositis Scales - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Concordance of the WHO, RTOG, and CTCAE v4.0 grading scales for the evaluation of oral mucositis associated with chemoradiation therapy for the treatment of oral and oropharyngeal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Mucositis: An Update on Innate Immunity and New Interventional Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB as a Potential Target for the Treatment and Prevention of Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Brilacidin Administration in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of Brilacidin in clinical trials, summarizing key quantitative data, and detailing experimental protocols. Brilacidin is a novel, non-peptidic, synthetic small molecule designed to mimic host defense peptides (HDPs), exhibiting broad-spectrum antimicrobial, anti-inflammatory, and immunomodulatory properties.[1][2] It has been investigated in clinical trials for various indications, including Acute Bacterial Skin and Skin Structure Infections (ABSSSI) and COVID-19, primarily administered via intravenous infusion.[2][3]
Mechanism of Action
Brilacidin's primary mechanism of action involves the disruption of bacterial cell membranes, a process that mimics the function of natural defensins.[1] This rapid, direct action on the membrane makes the development of bacterial resistance less likely.[1] Beyond its antimicrobial effects, Brilacidin demonstrates robust immunomodulatory capabilities by suppressing the production of pro-inflammatory cytokines and chemokines.[4] Research suggests that Brilacidin's inhibition of phosphodiesterase 4 (PDE4) leads to an increase in intracellular cyclic AMP (cAMP), which in turn reduces inflammatory mediators.[4]
Signaling Pathway of Brilacidin's Immunomodulatory Action```dot
Caption: General workflow for IV Brilacidin preparation and administration.
Detailed Protocol for Intravenous Administration (Derived from COVID-19 Trial Protocol - IPI-BRIc-201)
1. Materials:
-
Brilacidin for Injection vial (concentrated solution)
-
Sterile 0.9% w/v sodium chloride (normal saline) for injection
-
Sterile syringes and needles
-
IV infusion bag
-
0.2 μm in-line filter
-
IV administration set
2. Preparation of Brilacidin for Infusion:
-
Reconstitution and Dilution:
-
The preparation of the Brilacidin infusion should be performed by an unblinded pharmacist or appropriate designee. [1] * Withdraw the required volume of Brilacidin concentrated solution from the vial.
-
Dilute the Brilacidin solution in a sterile IV infusion bag containing 0.9% w/v sodium chloride (normal saline). [1]The final volume and concentration should be determined based on the patient's weight and the prescribed dose (e.g., mg/kg).
-
The diluted drug product should be prepared within 8 hours of administration and stored at room temperature (not exceeding 25°C or 77°F). [1] 3. Administration:
-
-
Filtering and Infusion:
-
Administer the diluted Brilacidin solution intravenously over a period of 60 minutes. [1] * The infusion must be filtered through a 0.2 μm membrane. [1] * For placebo-controlled trials, a sterile saline solution is used as the placebo and administered under the same conditions. [1] 4. Patient Monitoring:
-
-
Screening and Baseline (Day -1 to 1):
-
Conduct comprehensive screening and baseline assessments to confirm patient eligibility based on inclusion and exclusion criteria. [4]This includes obtaining informed consent, demographic data, and baseline laboratory values. [4]* During Treatment (Day 1-3 or 1-5):
-
Administer the blinded study treatment (Brilacidin or placebo) once daily. [4] * Monitor vital signs (e.g., blood pressure, heart rate, respiratory rate, temperature) at regular intervals during and after the infusion. While the exact frequency is not specified in the provided results, standard practice for investigational IV drugs often involves monitoring before, during, at the end, and at set intervals post-infusion.
-
Continuously monitor for any adverse events (AEs), with particular attention to transient, dose-limiting side effects such as paresthesias, hypoesthesias, and elevations in blood pressure and heart rate that have been previously observed with intravenous Brilacidin. [1]* Follow-up Period (Day 4 or 6 through Day 60):
-
Assess patients daily while hospitalized. [4] * Schedule follow-up visits at specified time points (e.g., Day 15 and 29) for discharged patients to assess long-term safety and efficacy. [4] * Perform laboratory assays and collect biological samples (e.g., blood, nasopharyngeal swabs) as per the study protocol to evaluate efficacy and safety endpoints. [4] Disclaimer: These application notes and protocols are for informational purposes only and are based on publicly available data from clinical trials. They are not a substitute for the official clinical trial protocols or guidance from regulatory authorities. Researchers and clinicians should always refer to the specific study protocols and consult with the appropriate regulatory bodies before initiating any clinical investigation.
-
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Brilacidin - Wikipedia [en.wikipedia.org]
- 3. Innovation Pharmaceuticals’ Brilacidin Inhibits Novel Coronavirus (COVID-19) by Almost 90% at the Lowest Concentration Tested to Date in a Human Lung Cell Line - BioSpace [biospace.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Brilacidin and Remdesivir Combination Therapy for Viral Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilacidin, a synthetic non-peptidic mimetic of host defense peptides (HDPs), has demonstrated broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] Remdesivir is a nucleotide analog prodrug that has shown efficacy against a range of RNA viruses, including coronaviruses, by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[3][4][5][6][7] Preclinical studies have highlighted a strong synergistic antiviral effect when Brilacidin and Remdesivir are used in combination, particularly against coronaviruses such as SARS-CoV-2 and HCoV-OC43.[8][9][10][11] This combination therapy presents a promising strategy for treating viral infections by targeting two distinct and critical stages of the viral life cycle: entry and replication.
These application notes provide a summary of the quantitative data from in vitro studies and detailed protocols for key experiments to evaluate the synergistic antiviral activity of Brilacidin and Remdesivir.
Mechanism of Action
The synergistic effect of Brilacidin and Remdesivir stems from their complementary mechanisms of action.
Brilacidin:
-
Dual Antiviral Mechanism: Brilacidin exhibits a two-pronged attack on viruses.[8][10][12][13]
-
Virucidal Activity: It can directly interact with and disrupt the integrity of the viral envelope, thereby inactivating the virus.[8][10][12]
-
Inhibition of Viral Entry: Brilacidin binds to heparan sulfate proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for many viruses, including coronaviruses.[8][10][12] By blocking this interaction, Brilacidin prevents the virus from entering the host cell.
-
Remdesivir:
-
Inhibition of Viral Replication: Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form.[4][5][6] This active form acts as an adenosine nucleotide analog and is incorporated into the nascent viral RNA chain by the viral RdRp.[3][4][5] This incorporation leads to delayed chain termination, thereby disrupting the replication of the viral genome.[3][5]
The combination of Brilacidin's ability to reduce viral entry and directly inactivate virions with Remdesivir's capacity to halt the replication of any virus that successfully enters the cell results in a potent synergistic antiviral effect.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies evaluating the antiviral activity of Brilacidin and Remdesivir, both alone and in combination.
Table 1: Antiviral Activity of Brilacidin and Remdesivir Against Human Coronaviruses (HCoVs)
| Virus | Drug | EC50 (µM) |
| HCoV-NL63 | Brilacidin | 2.45 ± 0.05 |
| Remdesivir | 0.63 ± 0.04 | |
| HCoV-OC43 | Brilacidin | 4.81 ± 0.95 |
| Remdesivir | 0.09 ± 0.01 | |
| HCoV-229E | Brilacidin | 1.59 ± 0.07 |
| Remdesivir | 0.03 ± 0.01 | |
| SARS-CoV-2 | Brilacidin | 0.565 |
EC50 (Half-maximal effective concentration) values were determined in viral yield reduction (VYR) assays or plaque assays.[8]
Table 2: Cytotoxicity of Brilacidin
| Cell Line | CC50 (µM) |
| Calu-3 | 241 |
CC50 (Half-maximal cytotoxic concentration) was determined by measuring cell viability.[8]
Table 3: Synergistic Antiviral Effect of Brilacidin and Remdesivir against HCoV-OC43
| Brilacidin:Remdesivir (EC50 Ratio) | Brilacidin EC50 in Combination (µM) | Remdesivir EC50 in Combination (µM) | Fractional Inhibitory Concentration Index (FICI) |
| 4:1 | 0.69 ± 0.04 | 0.03 ± 0.00 | 0.48 ± 0.01 |
| 2:1 | 0.77 ± 0.04 | 0.03 ± 0.00 | 0.49 ± 0.01 |
| 1:1 | 0.67 ± 0.07 | 0.03 ± 0.00 | 0.48 ± 0.01 |
| 1:2 | 0.56 ± 0.06 | 0.04 ± 0.00 | 0.49 ± 0.01 |
| 1:4 | 0.37 ± 0.04 | 0.05 ± 0.00 | 0.49 ± 0.01 |
| 1:8 | 0.23 ± 0.03 | 0.06 ± 0.01 | 0.49 ± 0.01 |
| 1:16 | 0.15 ± 0.02 | 0.07 ± 0.01 | 0.48 ± 0.01 |
FICI was calculated as: (EC50 of Brilacidin in combination / EC50 of Brilacidin alone) + (EC50 of Remdesivir in combination / EC50 of Remdesivir alone). An FICI < 0.5 indicates significant synergy.[8] In one combination experiment against SARS-CoV-2 in a human lung epithelial cell line, the overall viral load was reduced by 99.85%.[9]
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
Objective: To determine the cytotoxic concentration of Brilacidin and Remdesivir on the host cells used for antiviral assays.
Materials:
-
Vero E6 or Calu-3 cells
-
96-well plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Brilacidin and Remdesivir stock solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Neutral Red Uptake Assay reagents
-
Plate reader (Luminometer or Spectrophotometer)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Brilacidin and Remdesivir in growth medium.
-
Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
Plaque Reduction Assay
Objective: To determine the antiviral activity of Brilacidin and Remdesivir by quantifying the reduction in viral plaques.
Materials:
-
Vero E6 or other susceptible cells
-
6-well or 24-well plates
-
Virus stock (e.g., HCoV-OC43, SARS-CoV-2)
-
Growth medium and infection medium (e.g., DMEM with 2% FBS)
-
Brilacidin and Remdesivir stock solutions
-
Overlay medium (e.g., 0.6% Avicel or 1.5% agarose in DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (4% in PBS) for fixation
Protocol:
-
Seed cells in plates to form a confluent monolayer.
-
Pre-treat cells with serial dilutions of the individual drugs or their combinations for 2 hours.[14]
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 100 plaque-forming units (PFU) per well.
-
Incubate for 1 hour to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells.
-
Add the overlay medium containing the respective drug concentrations.
-
Incubate for 3-5 days until visible plaques are formed.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Viral Yield Reduction (VYR) Assay with RT-qPCR
Objective: To quantify the reduction in viral progeny production after treatment with Brilacidin and Remdesivir.
Materials:
-
Susceptible cells in culture plates
-
Virus stock
-
Brilacidin and Remdesivir stock solutions
-
RNA extraction kit
-
RT-qPCR primers and probes specific for the target virus
-
One-step RT-qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with the drugs as described in the plaque reduction assay.
-
Infect the cells with the virus at a specific MOI (e.g., 0.1).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the drugs.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Extract viral RNA from the supernatant using a commercial kit.
-
Perform one-step RT-qPCR using primers and probes targeting a specific viral gene (e.g., N gene or RdRp gene for SARS-CoV-2).[15]
-
Quantify the viral RNA levels based on the cycle threshold (Ct) values and a standard curve.
-
Calculate the percentage of viral yield reduction and determine the EC50.
Synergy Analysis
Objective: To evaluate the synergistic antiviral effect of the Brilacidin and Remdesivir combination.
Protocol:
-
Determine the EC50 values of Brilacidin and Remdesivir individually using the plaque reduction or VYR assay.
-
Prepare fixed-ratio combinations of Brilacidin and Remdesivir based on their EC50 ratios (e.g., 4:1, 2:1, 1:1, 1:2, 1:4).[8]
-
Perform the antiviral assay with serial dilutions of each fixed-ratio combination.
-
Determine the EC50 values for both Brilacidin and Remdesivir within each combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:[8] FICI = (EC50 of Brilacidin in combination / EC50 of Brilacidin alone) + (EC50 of Remdesivir in combination / EC50 of Remdesivir alone)
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive effect
-
FICI > 1: Antagonism
-
Visualizations
Caption: Synergistic mechanism of Brilacidin and Remdesivir.
Caption: Experimental workflow for synergy determination.
References
- 1. who.int [who.int]
- 2. A Direct Method for RT-PCR Detection of SARS-CoV-2 in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitcentral.com [scitcentral.com]
- 7. Innovation Pharmaceuticals’ Brilacidin Inhibits Novel Coronavirus (COVID-19) by Almost 90% at the Lowest Concentration Tested to Date in a Human Lung Cell Line - BioSpace [biospace.com]
- 8. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 14. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Brilacidin's Synergistic Power: Enhancing Antifungal Efficacy
Application Notes and Protocols for Researchers
The emergence of drug-resistant fungal infections poses a significant global health threat, necessitating novel therapeutic strategies. Brilacidin, a host defense peptide mimetic, has demonstrated remarkable potential in augmenting the activity of conventional antifungal agents. These application notes provide a comprehensive overview of the synergistic effects of Brilacidin in combination with various antifungals, offering detailed protocols for in vitro evaluation and insights into its mechanism of action.
I. Introduction
Brilacidin is a small molecule that mimics the properties of host defense peptides, exhibiting broad-spectrum antimicrobial and immunomodulatory activities.[1][2] When used in combination with established antifungal drugs, Brilacidin has been shown to potentiate their effects, often converting fungistatic agents into fungicidal ones and overcoming existing drug resistance mechanisms.[3][4] This synergy has been observed against a wide range of clinically relevant fungal pathogens, including Aspergillus fumigatus, various Candida species (including the multidrug-resistant C. auris), and Cryptococcus neoformans.[3][5][6]
The proposed mechanism for this synergy involves the disruption of the fungal cell membrane and cell wall integrity pathways by Brilacidin.[3][4][7] This action appears to increase the permeability of the fungal cell, allowing for greater penetration and efficacy of the partner antifungal agent.[8]
II. Quantitative Data Summary
The synergistic interactions between Brilacidin and antifungal agents are quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.
Table 1: Synergistic and Additive Effects of Brilacidin with Antifungal Agents against Aspergillus fumigatus
| Antifungal Agent | A. fumigatus Strain(s) | FICI | Interaction | Reference(s) |
| Ibrexafungerp (IBX) | A1163 | 0.82 | Additive | [9] |
| Ibrexafungerp (IBX) | DPL1035 (CAS-resistant) | 0.99 | Additive | [9] |
| Caspofungin (CAS) | Not specified | Not specified | Synergistic | [3][4] |
| Voriconazole (VOR) | Not specified | Not specified | Synergistic | [4][5] |
| Posaconazole (POSA) | Not specified | Not specified | Additive | [1][7] |
Table 2: Synergistic Effects of Brilacidin with Caspofungin against Various Fungal Pathogens
| Fungal Species | Resistance Profile | FICI | Interaction | Reference(s) |
| Candida albicans | CAS-sensitive & resistant | Not specified | Synergistic | [3] |
| Candida auris | CAS-sensitive & resistant | Not specified | Synergistic | [3] |
| Cryptococcus neoformans | CAS-intrinsically resistant | Not specified | Synergistic | [3][4] |
III. Experimental Protocols
A. Checkerboard Assay for Synergy Testing
This protocol outlines the determination of synergistic interactions between Brilacidin and an antifungal agent using the checkerboard microdilution method.[9][10]
Materials:
-
Brilacidin (BRI)
-
Antifungal agent of interest (e.g., Ibrexafungerp - IBX)
-
Fungal isolate (e.g., Aspergillus fumigatus)
-
Minimal Medium (MM) or RPMI 1640 medium
-
Alamar Blue or similar metabolic indicator
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a fungal spore suspension of 2.5 x 104 conidia/mL in the chosen medium.[10]
-
Drug Dilution Series:
-
Along the x-axis of a 96-well plate, prepare serial dilutions of Brilacidin.
-
Along the y-axis, prepare serial dilutions of the antifungal agent (e.g., IBX).
-
-
Plate Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions to a final volume of 100 µL.[10]
-
Incubation: Incubate the plates at 37°C for 48 hours.[9][10]
-
Metabolic Activity Assessment: Add Alamar Blue (10% of the total volume) to each well and incubate for an additional period according to the manufacturer's instructions.[9]
-
Data Analysis:
-
Measure the absorbance or fluorescence using a spectrophotometer.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
B. Biofilm Disruption Assay
This protocol assesses the ability of Brilacidin and an antifungal agent to inhibit the formation of fungal biofilms.
Materials:
-
Brilacidin (BRI)
-
Antifungal agent (e.g., Caspofungin - CAS, Voriconazole - VOR)
-
Fungal isolate (e.g., Aspergillus fumigatus)
-
Appropriate growth medium for biofilm formation
-
96-well flat-bottom plates
-
Crystal Violet solution
-
Ethanol (95%)
-
Spectrophotometer
Procedure:
-
Biofilm Formation: In a 96-well plate, add fungal spores to the growth medium and incubate to allow for biofilm formation (typically 24 hours).
-
Treatment: After the initial incubation, remove the planktonic cells and add fresh medium containing various concentrations of Brilacidin, the antifungal agent, and their combinations to the wells.
-
Incubation: Incubate the plate for a further 24-48 hours.
-
Staining:
-
Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add Crystal Violet solution to each well and incubate for 15-20 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
-
Quantification:
-
Add 95% ethanol to each well to solubilize the Crystal Violet.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of biofilm inhibition compared to the untreated control. Studies have shown that combinations of Brilacidin with voriconazole or caspofungin can inhibit biofilm formation by 50-90%.[11]
-
IV. Visualizations
A. Experimental Workflow: Checkerboard Assay
Caption: Workflow for determining antifungal synergy using the checkerboard assay.
B. Proposed Mechanism of Synergistic Action
Caption: Proposed mechanism of Brilacidin's synergistic antifungal effect.
V. Conclusion
The combination of Brilacidin with existing antifungal agents represents a promising strategy to combat drug-resistant fungal infections. The synergistic and additive effects observed in numerous studies highlight the potential of Brilacidin to revitalize our current antifungal arsenal. The protocols provided herein offer a standardized approach for researchers to further explore and validate these findings in their own laboratories. Further in vivo studies are warranted to translate these promising in vitro results into clinical applications.
References
- 1. Innovation Pharmaceuticals Announces New Antifungal Testing of Brilacidin by NIH/NIAID-Affiliated and Other Academic Researchers — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi [ideas.repec.org]
- 3. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovation Pharmaceuticals Announces Publication of Scientific Article on the Antifungal Activity of Brilacidin - BioSpace [biospace.com]
- 5. news-medical.net [news-medical.net]
- 6. Novel compound combats drug-resistant fungi when combined with commercially available medications [agencia.fapesp.br]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Brilacidin-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brilacidin is a novel, non-peptidic, synthetic small molecule designed to mimic host defense peptides (HDPs), demonstrating broad-spectrum antimicrobial, anti-inflammatory, and immunomodulatory properties.[1][2] Its therapeutic potential is being explored across a range of indications, including serious skin infections, oral mucositis, inflammatory bowel disease, and viral infections.[1][3][4] The encapsulation of Brilacidin into nanoparticle-based drug delivery systems presents a strategic approach to enhance its therapeutic efficacy. Nanoparticles can improve drug stability, prolong circulation time, enable controlled release, and facilitate targeted delivery to specific tissues or cells, thereby potentially increasing efficacy while minimizing systemic side effects.[5][6][7]
This document provides a comprehensive guide for the development and characterization of Brilacidin-loaded nanoparticles. While specific data on Brilacidin nanoparticle formulations are not extensively available in public literature, these notes and protocols offer a foundational framework based on established nanoparticle technologies. They are intended to guide researchers in formulating, characterizing, and evaluating Brilacidin nanoparticles for various therapeutic applications.
Brilacidin: A Profile of the Therapeutic Agent
Brilacidin is a defensin-mimetic that acts primarily by disrupting the integrity of bacterial cell membranes, a mechanism that is less prone to the development of drug resistance.[8][9][10] Beyond its direct antimicrobial action, Brilacidin exhibits robust immunomodulatory effects. It functions by suppressing pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, through pathways including the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cAMP.[2]
Key Therapeutic Applications Under Investigation:
-
Antibacterial: Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), with efficacy comparable to daptomycin.[1][9]
-
Anti-inflammatory: Treatment of Inflammatory Bowel Disease (IBD) and Oral Mucositis (OM) in cancer patients.[1][11]
-
Antiviral: Investigated for activity against coronaviruses, including SARS-CoV-2, by disrupting viral integrity and blocking viral attachment to host cells via heparan sulfate proteoglycans (HSPGs).[12]
-
Antifungal: Shows synergy with existing antifungals and standalone efficacy against various fungal pathogens.[1]
Anti-Inflammatory Signaling Pathway of Brilacidin
Brilacidin's immunomodulatory effects are partly mediated by its inhibition of PDE4, a key enzyme in inflammatory cells like macrophages and T cells. This inhibition leads to the downstream suppression of multiple pro-inflammatory mediators.
Caption: Brilacidin's anti-inflammatory mechanism via PDE4 inhibition.
Rationale for Nanoparticle-Based Delivery of Brilacidin
Encapsulating Brilacidin within nanoparticles offers several advantages over conventional administration, addressing potential challenges and enhancing its therapeutic profile.
Caption: Rationale for encapsulating Brilacidin in nanoparticles.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and characterization of Brilacidin-loaded nanoparticles. Researchers must optimize parameters such as polymer/lipid type, drug-to-carrier ratio, and solvent systems for their specific application.
Workflow Overview
Caption: General workflow for nanoparticle development and evaluation.
Protocol 1: Synthesis of Brilacidin-Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol describes a common method for preparing biodegradable polymeric nanoparticles.
Materials:
-
Brilacidin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent like acetonitrile)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water) or other surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator or vacuum centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 50 mg) and Brilacidin (e.g., 5 mg) in a minimal volume of acetone (e.g., 2 mL). Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous surfactant solution (e.g., 20 mL of 1% PVA solution).
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant, moderate speed (e.g., 600 rpm).
-
-
Nanoprecipitation:
-
Using a syringe pump for a controlled flow rate, add the organic phase dropwise into the stirring aqueous phase.
-
Nanoparticles will form spontaneously as the solvent diffuses out.
-
-
Solvent Evaporation:
-
Leave the resulting nanoparticle suspension stirring at room temperature for 3-4 hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Discard the supernatant.
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step twice to remove excess surfactant and unencapsulated drug.
-
-
Storage/Lyophilization:
-
Resuspend the final pellet in a small volume of deionized water. For long-term storage, nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant (e.g., trehalose), to form a powder.
-
Protocol 2: Characterization of Brilacidin-Loaded Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small sample of the nanoparticle suspension in deionized water to an appropriate concentration (to avoid multiple scattering effects).
-
Transfer the sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential according to the instrument's standard operating procedure.
-
Perform measurements in triplicate.
-
B. Morphology
-
Instrument: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.
-
Image the grid using the TEM to observe the shape and size of the nanoparticles.
-
C. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: This involves separating the encapsulated drug from the free drug and quantifying both.
-
Procedure:
-
Quantify Free Drug: After the initial centrifugation to collect nanoparticles (Step 5 in Protocol 1), analyze the supernatant for Brilacidin concentration using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify Total Drug: Take a known volume of the nanoparticle suspension (before centrifugation) or a known weight of lyophilized nanoparticles. Disrupt the nanoparticles using a suitable organic solvent (e.g., acetonitrile) to release the encapsulated Brilacidin. Analyze the total amount of Brilacidin via HPLC.
-
Calculations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
-
Principle: To determine the rate at which Brilacidin is released from the nanoparticles in a physiologically relevant buffer.
-
Procedure:
-
Place a known amount of Brilacidin-loaded nanoparticles into a dialysis bag with a specific molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to diffuse out.
-
Submerge the sealed dialysis bag in a release medium (e.g., Phosphate Buffered Saline, pH 7.4) in a beaker with constant, gentle stirring at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of Brilacidin in the collected aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation Tables
The following tables serve as templates for organizing and presenting experimental data.
Table 1: Physicochemical Properties of Brilacidin-Loaded Nanoparticle Formulations
| Formulation ID | Polymer/Lipid Type | Drug:Carrier Ratio | Particle Size (nm) (Z-average ± SD) | Polydispersity Index (PDI ± SD) | Zeta Potential (mV) (± SD) |
|---|---|---|---|---|---|
| B-NP-001 | PLGA 50:50 | 1:10 | |||
| B-NP-002 | PLGA 75:25 | 1:10 | |||
| B-NP-003 | PLGA 50:50 | 1:20 |
| Control (Blank NP) | PLGA 50:50 | 0:10 | | | |
Table 2: Encapsulation Efficiency and Drug Loading of Brilacidin Nanoparticles
| Formulation ID | Total Drug Added (mg) | Drug in Supernatant (mg) | Encapsulation Efficiency (EE %) (± SD) | Drug Loading (DL %) (± SD) |
|---|---|---|---|---|
| B-NP-001 | 5.0 | |||
| B-NP-002 | 5.0 |
| B-NP-003 | 2.5 | | | |
Conclusion and Future Directions
The development of Brilacidin-loaded nanoparticles holds significant promise for enhancing its therapeutic potential across multiple disease areas. The protocols and frameworks provided here offer a starting point for researchers to systematically formulate and evaluate these novel drug delivery systems. Future work should focus on optimizing formulations to achieve desired release kinetics, exploring surface modifications for active targeting (e.g., with antibodies or peptides), and conducting rigorous in vivo studies to validate the safety and efficacy of the developed nanoparticles in relevant disease models.[5]
References
- 1. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 3. Innovation Pharmaceuticals' Brilacidin Shows Promise Across Multiple Therapeutic Areas [trial.medpath.com]
- 4. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]
- 5. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 8. Brilacidin - Wikipedia [en.wikipedia.org]
- 9. Brilacidin as a Novel Late-Stage Antibiotic Drug Candidate — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 10. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brilacidin Formulation Work — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 12. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Brilacidin In Vitro Optimization: A Technical Support Resource
Welcome to the technical support center for Brilacidin, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing Brilacidin dosage and experimental design for your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Brilacidin?
Brilacidin is a synthetic, non-peptidic small molecule designed to mimic host defense peptides (HDPs).[1] Its primary mechanism of action involves the disruption and depolarization of microbial cell membranes, leading to rapid cell death.[1][2] Additionally, Brilacidin possesses robust immunomodulatory properties, influencing cellular signaling pathways to reduce inflammation.[3][4]
Q2: In which research areas can Brilacidin be applied in vitro?
Brilacidin has demonstrated broad-spectrum activity in vitro, making it a versatile compound for various research applications, including:
-
Antibacterial studies: Effective against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[1][2]
-
Antiviral studies: Shows inhibitory effects against enveloped viruses such as coronaviruses and alphaviruses.[5][6][7]
-
Antifungal studies: Potent activity against clinically relevant fungal pathogens like Cryptococcus neoformans and potentiation of other antifungal agents against Aspergillus fumigatus.[8][9][10]
-
Anti-inflammatory studies: Modulates the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).[3][4][11]
-
Oral Mucositis research: Pre-clinical models have shown its potential in reducing the severity of oral mucositis.[12][13]
Q3: How should I reconstitute and store Brilacidin?
For in vitro experiments, Brilacidin is typically reconstituted in sterile, nuclease-free water or a suitable buffer like phosphate-buffered saline (PBS). It is advisable to prepare a concentrated stock solution, which can then be diluted to the desired working concentrations for your experiments. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: Is Brilacidin cytotoxic to mammalian cells?
Brilacidin has been shown to have low cytotoxicity against a variety of mammalian cell lines at effective antimicrobial and antiviral concentrations.[4][5][14] However, it is crucial to determine the cytotoxic concentration (CC50) for your specific cell line and experimental conditions. A dose-dependent decrease in cell viability is typically observed at higher concentrations.[14]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Potential Cause: Inconsistent Brilacidin concentration due to improper mixing or storage.
-
Solution: Ensure the stock solution is thoroughly mixed before each use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Potential Cause: Cell culture variability.
-
Solution: Maintain consistent cell passage numbers and seeding densities. Regularly test for mycoplasma contamination.
Issue 2: No or low antimicrobial/antiviral activity observed.
-
Potential Cause: Sub-optimal Brilacidin concentration.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration (EC50/MIC) for your specific pathogen and conditions. Refer to the data tables below for starting concentration ranges.
-
Potential Cause: Inappropriate experimental timing.
-
Solution: For antiviral studies, the timing of Brilacidin addition can be critical. Experiments have shown that pre-treatment of cells before viral infection and continued presence of the compound post-infection may be necessary for robust inhibition.[6]
-
Potential Cause: Presence of interfering substances in the media.
-
Solution: High serum concentrations or other components in the culture media may interfere with Brilacidin activity. Consider reducing serum levels or using serum-free media during the experiment if compatible with your cells.
Issue 3: High cytotoxicity observed in control wells.
-
Potential Cause: Incorrect solvent control.
-
Solution: Ensure that the vehicle used to dissolve Brilacidin (e.g., water, PBS, or DMSO) is added to control wells at the same final concentration as in the experimental wells and is not causing cytotoxicity.
-
Potential Cause: Cell line is particularly sensitive to Brilacidin.
-
Solution: Perform a cytotoxicity assay (e.g., MTS, XTT, or CellTiter-Glo) to determine the CC50 of Brilacidin for your specific cell line.[14][15][16] Ensure that the concentrations used in your experiments are well below the cytotoxic range.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for Brilacidin from various in vitro studies. These values should serve as a starting point for your experimental design.
Table 1: Antiviral Activity of Brilacidin
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| SARS-CoV-2 Pseudovirus | Vero C1008 | Pseudovirus Entry | 12.0 ± 1.7 | [5] |
| SARS-CoV-2 Pseudovirus | Calu-3 | Pseudovirus Entry | 23.0 ± 1.6 | [5] |
| SARS-CoV-2 | Vero | Plaque Assay | 0.565 | [14] |
| HCoV-229E | Not Specified | Viral Yield Reduction | 1.59 ± 0.07 | [5] |
| HCoV-OC43 | Not Specified | Viral Yield Reduction | 4.81 ± 0.95 | [5] |
| HCoV-NL63 | Not Specified | Viral Yield Reduction | 2.45 ± 0.05 | [5] |
| VEEV TC-83 | Vero | Plaque Assay | 3.6 | [6] |
Table 2: Antimicrobial and Antifungal Activity of Brilacidin
| Organism | Strain | Assay Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | MIC | 1 | [4] |
| Staphylococcus aureus | MSSA | MIC | 1 | [4] |
| Escherichia coli | D32 | MIC | 1 - 2 | [4] |
| Klebsiella pneumoniae | - | MIC | 1 - 4 | [4] |
| Cryptococcus neoformans | - | MIC | < 4 | [8] |
| Aspergillus fumigatus | - | MIC | > 80 (synergistic with Ibrexafungerp) | [17] |
Table 3: Cytotoxicity of Brilacidin
| Cell Line | Assay Type | Duration | CC50 (µM) | Reference |
| Vero | CellTiter-Glo | 24h | 241 | [14] |
| ME-180 | MTS Assay | 24h | Not significantly toxic at tested concentrations | [15][16] |
| A549 | XTT Assay | 24h | Not significantly toxic at 40 µM | [9] |
| Various Cell Lines | Neutral Red Uptake | - | Not toxic at concentrations up to 125 µM | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 for Antiviral Activity (Plaque Reduction Assay)
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of Brilacidin in infection media (e.g., DMEM with 2% FBS).
-
Infection: Aspirate the growth media from the cells and infect with the virus at a multiplicity of infection (MOI) that yields countable plaques, in the presence of varying concentrations of Brilacidin or vehicle control.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding Brilacidin concentrations.
-
Incubation: Incubate the plates at 37°C for a duration appropriate for plaque formation (typically 2-4 days).
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction compared to the vehicle control for each Brilacidin concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Incubation: Incubate for 18-24 hours to allow for cell attachment.
-
Treatment: Remove the growth medium and add fresh medium containing serial dilutions of Brilacidin (e.g., 0 to 125 µM).[5] Include wells with vehicle control and wells with a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Brilacidin's multifaceted mechanism of action.
Caption: General workflow for optimizing Brilacidin dosage.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cbdstconference.com [cbdstconference.com]
- 8. mdpi.com [mdpi.com]
- 9. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brilacidin, a novel antifungal agent against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 12. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 13. PolyMedix Receives Grant From National Cancer Institute to Study Brilacidin for Oral Mucositis | Inside Dentistry [insidedentistry.net]
- 14. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Brilacidin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Brilacidin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my Brilacidin MIC results inconsistent between replicates?
Inconsistent MIC values across replicates are a common issue and can often be attributed to the following factors:
-
Improper Mixing: Brilacidin, like other cationic antimicrobial peptides, can be prone to adsorption to surfaces. Inadequate mixing can lead to uneven distribution of the compound in the assay plate, resulting in variable concentrations across wells. Ensure thorough but gentle mixing of the Brilacidin solution at each dilution step and after addition to the wells containing the bacterial inoculum.
-
Pipetting Errors: Small volume inaccuracies during serial dilutions can lead to significant concentration differences, especially at lower concentrations. Calibrate your pipettes regularly and use reverse pipetting techniques for viscous solutions if necessary.
-
Bacterial Inoculum Variability: An inconsistent number of bacteria in each well can affect the MIC outcome. Ensure your bacterial suspension is homogenous and standardized to the correct McFarland turbidity standard before inoculation.
Q2: My Brilacidin MIC values are consistently higher than expected. What could be the cause?
Higher than expected MIC values may indicate reduced activity of Brilacidin. Consider the following potential causes:
-
Binding to Assay Plastics: Brilacidin is a cationic molecule and can bind to negatively charged surfaces like standard polystyrene plates. This binding reduces the effective concentration of Brilacidin available to interact with the bacteria. It is crucial to use low-binding polypropylene plates for all steps of the assay, including serial dilutions and the final MIC determination.
-
Inappropriate Diluent: Using a diluent without carrier proteins can lead to loss of Brilacidin due to adsorption to pipette tips and tubes. A recommended diluent for Brilacidin includes 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to minimize non-specific binding.
-
Degradation of Brilacidin: Improper storage or handling of Brilacidin can lead to its degradation. Store Brilacidin powder at -20°C for long-term storage. Once in solution, store at -80°C for up to six months or -20°C for up to one month to maintain stability. Avoid repeated freeze-thaw cycles.
-
Presence of Antagonistic Substances in Media: Components in certain growth media, such as high concentrations of divalent cations (Ca²⁺, Mg²⁺) or polyanionic molecules, can interfere with the activity of cationic antimicrobial peptides like Brilacidin. Use of standard Mueller-Hinton Broth (MHB) is recommended.
Q3: Can I use standard polystyrene microtiter plates for Brilacidin MIC assays?
No, it is strongly advised to use polypropylene 96-well plates. Brilacidin's cationic nature causes it to bind to the negatively charged surface of polystyrene plates, which can significantly reduce the effective concentration of the compound and lead to erroneously high MIC values.
Q4: What are the expected MIC ranges for quality control (QC) strains?
Regularly testing QC strains is critical for ensuring the accuracy and reproducibility of your MIC assays. The table below summarizes expected MIC values for commonly used QC strains.
| Quality Control Strain | Expected MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus ATCC 29213 | 0.25 - 1.0 | |
| Staphylococcus aureus ATCC 26670 | ~ 0.098 | |
| Escherichia coli ATCC 25922 | 2.0 - 8.0 | |
| Escherichia coli D31 | ~ 0.78 | |
| Pseudomonas aeruginosa ATCC 27853 | 4.0 - 16.0 |
Note: These values are approximate and may vary slightly between laboratories. It is recommended to establish your own internal QC ranges based on repeated measurements.
Experimental Protocols
Detailed Protocol for Brilacidin Broth Microdilution MIC Assay
This protocol is adapted from established methods for testing cationic antimicrobial peptides.
Materials:
-
Brilacidin powder
-
Sterile, low-binding polypropylene 96-well plates
-
Sterile polypropylene tubes and pipette tips
-
Bacterial strains (test isolates and QC strains)
-
Mueller-Hinton Broth (MHB)
-
Diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Brilacidin Stock Solution:
-
Aseptically prepare a stock solution of Brilacidin (e.g., 1280 µg/mL) in the recommended diluent (0.01% acetic acid, 0.2% BSA).
-
Use polypropylene tubes for preparing the stock and all subsequent dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution of Brilacidin:
-
In a polypropylene 96-well plate, perform serial two-fold dilutions of the Brilacidin stock solution with the diluent to obtain a range of concentrations.
-
Typically, add 100 µL of diluent to wells 2 through 11 of each row.
-
Add 200 µL of the Brilacidin stock solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial transfer down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no Brilacidin). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
The final concentrations of Brilacidin will be half of the concentrations prepared in the dilution plate.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Brilacidin that completely inhibits visible growth of the organism, as detected by the naked eye. A pellet at the bottom of the well indicates bacterial growth.
-
Visualizations
Brilacidin's Proposed Mechanism of Action
Caption: Proposed mechanism of Brilacidin's antibacterial activity.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A decision tree for troubleshooting inconsistent Brilacidin MIC results.
Brilacidin Technical Support Center: Overcoming Serum Protein Binding in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to serum protein binding of Brilacidin in in-vitro assays.
Troubleshooting Guide
Problem: Higher than expected Minimum Inhibitory Concentration (MIC) values for Brilacidin in serum-containing media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Serum Protein Binding: Brilacidin, like many cationic peptides, can bind to negatively charged serum proteins such as albumin, reducing its effective free concentration available to act on target pathogens. | 1. Reduce Serum Concentration: If the experimental design allows, titrate down the percentage of serum in your assay medium (e.g., from 10% to 5% or 2.5% FBS/FCS or human serum). 2. Supplement with Exogenous Cations: The presence of divalent cations like Ca2+ and Mg2+ can sometimes compete with the peptide for binding sites on bacterial membranes and may partially mitigate the inhibitory effect of serum. Supplement your media with physiological concentrations of these ions. 3. Use Protein-Free or Low-Protein Media: For initial screening or mechanistic studies, consider using protein-free media or media with very low protein content to establish a baseline activity for Brilacidin. | A dose-dependent decrease in the MIC of Brilacidin should be observed as the serum concentration is lowered. This will help determine the extent of serum-induced inhibition. An increase in Brilacidin potency may be observed. Establishing a baseline MIC in protein-free media will provide a reference point to quantify the impact of serum. |
| Binding to Plasticware: Cationic peptides like Brilacidin can adhere to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration in the assay. | 1. Use Polypropylene Plates: Switch from polystyrene to low-binding polypropylene 96-well plates for all assays involving Brilacidin. 2. Pre-treat Plates: If polypropylene plates are unavailable, pre-treating polystyrene plates with a blocking agent like Bovine Serum Albumin (BSA) can help reduce non-specific binding. | A lower and more consistent MIC should be obtained as more of the compound remains in solution and is available to interact with the target organism. |
| Inappropriate Assay Diluent: The choice of diluent for preparing Brilacidin stock solutions and serial dilutions can impact its stability and solubility. | Use Acidified Diluent with Carrier Protein: A recommended diluent for cationic antimicrobial peptides is 0.01% acetic acid containing 0.2% Bovine Serum Albumin (BSA).[1] The mild acidity helps maintain solubility, and the BSA acts as a carrier protein to prevent adsorption to plastic surfaces. | Improved consistency and reproducibility of MIC results between experiments. |
Frequently Asked Questions (FAQs)
Q1: Why is the in-vitro activity of Brilacidin significantly reduced in the presence of serum?
A1: The reduction in Brilacidin's in-vitro activity in the presence of serum is primarily due to its binding to negatively charged serum proteins, most notably albumin. Brilacidin is a cationic molecule, and this charge is crucial for its interaction with and disruption of microbial cell membranes.[2] Serum proteins can sequester Brilacidin, thereby lowering its effective free concentration and reducing its antimicrobial potency. It has been noted that Brilacidin at lower concentrations is sensitive to Fetal Bovine Serum (FBS) in vitro.[3]
Q2: How can I quantify the impact of serum on Brilacidin's activity in my assays?
A2: To quantify the effect of serum, you can perform a comparative MIC or other susceptibility assay with and without the addition of serum. By testing a range of serum concentrations (e.g., 0%, 2.5%, 5%, 10%, 20%), you can generate a dose-response curve that illustrates the relationship between serum concentration and Brilacidin's potency.
Q3: Are there alternative assay formats that are less susceptible to serum protein binding interference?
A3: While traditional broth microdilution MIC assays are heavily influenced by serum, alternative methods might offer advantages. For instance, time-kill kinetic assays can provide a dynamic view of antimicrobial activity and may reveal effects that are less apparent in endpoint assays like MIC determination. Additionally, assays that measure direct membrane disruption, such as monitoring the leakage of intracellular components, might be less affected by serum proteins if the incubation times are short.
Q4: What is the recommended experimental setup for determining the MIC of Brilacidin in a serum-containing medium?
A4: A detailed protocol for a modified broth microdilution MIC assay suitable for cationic antimicrobial peptides like Brilacidin is provided below. This protocol incorporates best practices to minimize interference from non-specific binding.
Quantitative Data Summary
The following table provides a representative summary of the expected shift in Brilacidin's Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus in the presence of increasing concentrations of human serum. Note: These are illustrative values based on the known behavior of cationic antimicrobial peptides and are intended for guidance. Actual values may vary depending on the specific bacterial strain and experimental conditions.
| Human Serum Concentration (%) | Expected MIC Range (µg/mL) for S. aureus | Fold Increase in MIC (approx.) |
| 0% | 0.5 - 2 | - |
| 10% | 4 - 16 | 8x |
| 25% | 16 - 64 | 32x |
| 50% | >64 | >32x |
Experimental Protocols
Protocol: Modified Broth Microdilution MIC Assay for Brilacidin in the Presence of Serum
This protocol is adapted from standard methods for antimicrobial susceptibility testing of cationic peptides.[1]
Materials:
-
Brilacidin
-
Sterile, 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Heat-inactivated Fetal Bovine Serum (FBS) or Human Serum
-
Bacterial culture in logarithmic growth phase
-
Diluent: 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA)
-
Sterile polypropylene tubes and pipette tips
Procedure:
-
Preparation of Brilacidin Stock Solution:
-
Dissolve Brilacidin in the diluent (0.01% acetic acid, 0.2% BSA) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Serial Dilutions:
-
Perform serial two-fold dilutions of the Brilacidin stock solution in the diluent using polypropylene tubes to create a range of concentrations that are 10x the final desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Dilute the logarithmic phase bacterial culture in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Assay Plate Setup:
-
In each well of a 96-well polypropylene plate, add 90 µL of the bacterial inoculum.
-
Add 10 µL of each 10x Brilacidin dilution to the corresponding wells. This will result in the final desired concentrations of Brilacidin in a total volume of 100 µL.
-
Include a positive control (bacteria without Brilacidin) and a negative control (medium only).
-
-
Addition of Serum:
-
To test the effect of serum, prepare the bacterial inoculum in MHB supplemented with the desired concentration of serum (e.g., 10% v/v).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of Brilacidin that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for MIC determination of Brilacidin in the presence of serum.
Caption: Interaction of Brilacidin with serum proteins and bacteria.
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity of Brilacidin at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cellular toxicity of Brilacidin, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxicity profile of Brilacidin against mammalian cells?
A1: Brilacidin is designed to be selectively toxic to microbial cells while exhibiting low cytotoxicity against mammalian cells at therapeutic concentrations.[1] However, like many compounds, it can show dose-dependent toxicity at higher concentrations. For example, in Vero cells, no significant toxicity was observed at concentrations up to 40 µM, but a decrease in cell viability was noted at higher concentrations.[2]
Q2: What is the primary mechanism of Brilacidin-induced cell toxicity at high concentrations?
A2: The primary mechanism of Brilacidin's antimicrobial action is the disruption and depolarization of cell membranes.[1][3][4] It is proposed that at high concentrations, a similar mechanism may contribute to toxicity in mammalian cells. This involves the molecule's amphipathic nature allowing it to insert into the lipid bilayer, leading to increased permeability, loss of membrane integrity, and eventual cell death.[5]
Q3: Are there specific signaling pathways activated during Brilacidin-induced toxicity in mammalian cells?
A3: Current research primarily focuses on Brilacidin's antimicrobial and antiviral mechanisms, such as disrupting the viral envelope or blocking viral entry by binding to host cell surface heparan sulfate proteoglycans (HSPGs).[6][7] While studies in bacteria have shown upregulation of cell wall stress response pathways, detailed signaling cascades for Brilacidin-induced toxicity in mammalian cells are not well-documented.[3] The toxicity is likely a direct result of membrane damage rather than a complex, receptor-mediated signaling pathway.
Q4: How does the cytotoxicity of Brilacidin vary across different cell lines?
A4: The cytotoxicity of Brilacidin can vary significantly depending on the cell line used. For instance, the 50% cytotoxic concentration (CC50) in Vero cells was reported as 63 µM, while in Calu-3 human lung cells, the CC50 was reported to be as high as 241 µM, indicating a higher tolerance.[6][8] It is crucial to determine the specific toxicity profile for the cell line used in your experiments.
Quantitative Data Summary
The following tables summarize the cytotoxic concentrations of Brilacidin reported in various mammalian cell lines.
Table 1: 50% Cytotoxic Concentration (CC50) of Brilacidin in Mammalian Cell Lines
| Cell Line | Assay Used | Incubation Time | CC50 Value (µM) | Reference |
| Vero (African Green Monkey Kidney) | CellTiter-Glo | 24 hours | 63 | [8] |
| Calu-3 (Human Lung Epithelial) | Not Specified | Not Specified | 241 | [6] |
Note: The Selectivity Index (SI), which compares cytotoxicity (CC50) to antiviral activity (IC50), has been reported to be greater than 300 for Brilacidin in a human lung cell line, highlighting its high therapeutic window in that context.[9]
Table 2: Reported Non-Toxic Concentrations of Brilacidin
| Cell Line | Concentration(s) | Incubation Time | Observation | Reference |
| Vero | Up to 40 µM | 24 hours | No significant effect on cell viability. | [2] |
| Calu-3 | 10 µM and 20 µM | 24 hours | Concentrations were determined to be nontoxic. | [2] |
| A549 (Human Lung Epithelial) | 40 µM | 24 hours | Used in an LDH assay; deemed not significantly toxic in combination with another compound. | [4][10] |
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity at low Brilacidin concentrations.
-
Possible Cause 1: Cell Health: The cells may have been unhealthy or stressed before the experiment (e.g., high passage number, contamination, improper plating density).
-
Solution: Always use healthy, low-passage cells. Ensure optimal and consistent cell seeding density.
-
-
Possible Cause 2: Compound Preparation: The Brilacidin stock solution may have been prepared incorrectly, or the compound may have degraded.
-
Solution: Prepare fresh stock solutions and verify the concentration. Store the compound as recommended by the manufacturer.
-
-
Possible Cause 3: Assay Interference: Brilacidin may interfere with the specific cytotoxicity assay reagents (e.g., formazan-based assays like MTT).
-
Solution: Run a control plate with Brilacidin in cell-free media to check for direct chemical reactions with assay components. Consider using an alternative assay that measures a different endpoint (e.g., switch from a metabolic assay to a membrane integrity assay like LDH).
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Pipetting Error: Inconsistent pipetting of cells or the compound can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure homogenous cell suspension before plating. When adding the compound, add it to the side of the well with the tip submerged in the media to ensure proper mixing without disturbing the cell layer.
-
-
Possible Cause 2: Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Air Bubbles: Bubbles in the wells can interfere with absorbance or luminescence readings.[11]
-
Solution: Be careful not to introduce bubbles during pipetting. If bubbles are present, they can be popped with a sterile needle before reading the plate.[11]
-
Visualizations
Proposed Mechanism of Brilacidin Toxicity
Caption: Proposed mechanism of Brilacidin-induced cytotoxicity at high concentrations.
Experimental Workflow for Cytotoxicity Assessment
Caption: Standard experimental workflow for assessing Brilacidin cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Experimental Protocols
Protocol 1: General Cell Viability Assessment (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of Brilacidin serial dilutions in complete growth medium.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate Brilacidin dilution or vehicle control (e.g., DMSO in media) to each well.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.[2][8]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature before use.
-
Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.[8]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Protocol 2: Membrane Integrity Assessment (LDH Cytotoxicity Assay)
-
Cell Seeding and Treatment: Follow steps 1-5 from Protocol 1, using a clear 96-well plate.
-
Controls: Include a "Maximum LDH Release" control by adding a lysis buffer (provided with the kit) to a set of control wells 45 minutes before the end of the incubation period.[4]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Subtract the background (media-only control) from all readings. Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. COVID-19 Drug Candidate Brilacidin Achieves a Selectivity Index Among the Highest Reported, Exhibiting Potent Anti-SARS-CoV-2 Activity at Low Concentrations; Clinical Trial Forthcoming — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Brilacidin Technical Support Center: Troubleshooting Fluorescence-Based Assays
Welcome to the Brilacidin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges when using Brilacidin in conjunction with common fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Does Brilacidin exhibit intrinsic fluorescence (autofluorescence)?
There is currently no direct evidence in the published literature to suggest that Brilacidin is intrinsically fluorescent at the excitation and emission wavelengths commonly used for popular research dyes. However, as with any experimental compound, it is best practice to perform a control experiment to rule out autofluorescence in your specific assay conditions.
Q2: Can Brilacidin's mechanism of action interfere with viability and cytotoxicity assays?
Yes, indirectly. Brilacidin's primary mechanism of action is the disruption of cell membranes.[1] This can directly impact the results of assays that rely on membrane integrity or metabolic activity as readouts for cell viability. For instance, in assays using membrane-impermeable dyes like propidium iodide, Brilacidin-induced membrane damage will lead to dye influx and a signal indicating cell death.[2] For metabolic assays like AlamarBlue (resazurin), a decrease in signal is expected due to Brilacidin-induced cytotoxicity.
Q3: Are there recommended alternative assays if I suspect interference?
If you suspect interference with a fluorescence-based assay, consider using an orthogonal method that relies on a different detection principle. Luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo), are excellent alternatives as they are generally less prone to compound interference. Brilacidin's cytotoxicity has been evaluated using such assays.
Troubleshooting Guides
Issue 1: Unexpected Results with AlamarBlue (Resazurin) Viability Assay
Symptoms:
-
Inconsistent dose-response curves.
-
Higher than expected fluorescence signal at high Brilacidin concentrations in a cell-free control.
-
Lower than expected fluorescence signal that does not correlate with other viability assays.
Potential Causes & Troubleshooting Steps:
-
Direct Reduction of Resazurin: Some compounds can directly reduce resazurin to the fluorescent resorufin, independent of cellular metabolism, leading to false-positive signals of viability.
-
Troubleshooting Protocol:
-
Prepare wells with your assay medium and AlamarBlue reagent.
-
Add Brilacidin at the same concentrations used in your experiment.
-
Do not add any cells to these wells.
-
Incubate for the same duration as your cellular assay.
-
Measure fluorescence. A significant increase in fluorescence in the absence of cells indicates direct reduction of resazurin by Brilacidin.
-
-
-
Alteration of Cellular Redox Environment: Brilacidin's interaction with the cell membrane could potentially alter the intracellular redox environment, affecting the rate of resazurin reduction.
-
Troubleshooting Protocol:
-
After treating cells with Brilacidin for the desired duration, gently wash the cells with fresh, pre-warmed culture medium to remove any extracellular Brilacidin.
-
Add fresh medium containing the AlamarBlue reagent and proceed with the assay.
-
Compare the results to an experiment where the Brilacidin-containing medium was not removed. If the results differ significantly, it suggests an interaction between Brilacidin in the medium and the assay reagent or cellular metabolic activity.
-
-
Issue 2: Ambiguous Staining with Calcein-AM Viability Assay
Symptoms:
-
Lower than expected green fluorescence, even at low Brilacidin concentrations.
-
Patchy or uneven staining of cells.
Potential Causes & Troubleshooting Steps:
-
Membrane Disruption Affecting Dye Retention: Calcein-AM requires an intact cell membrane to retain the fluorescent calcein product. Brilacidin's membrane-disrupting properties can cause leakage of calcein, leading to an underestimation of viable cells.[3][4]
-
Troubleshooting Protocol:
-
Perform a time-course experiment. Measure calcein fluorescence at multiple time points after adding Brilacidin. Rapid loss of fluorescence may indicate membrane leakage.
-
Co-stain with a membrane-impermeable dye like propidium iodide. An increase in propidium iodide staining concurrent with a decrease in calcein fluorescence would support the hypothesis of membrane disruption.
-
-
Issue 3: High Background with Propidium Iodide (PI) Cytotoxicity Assay
Symptoms:
-
PI staining in the absence of significant cell death as determined by other methods.
-
Non-specific fluorescence in the red channel.
Potential Causes & Troubleshooting Steps:
-
Brilacidin-Induced Membrane Permeabilization: This is the expected outcome of Brilacidin's activity. What may seem like high background could be an accurate measure of cytotoxicity.
-
Troubleshooting Protocol:
-
Correlate PI staining with a cell morphology assessment under a microscope. Look for signs of membrane blebbing or cell lysis.
-
Use a positive control for cytotoxicity (e.g., ethanol or a known cytotoxic agent) to ensure the assay is performing as expected.
-
Perform a dose-response and time-course experiment to observe the kinetics of PI uptake.
-
-
Issue 4: Inconsistent Results with DCFDA (Reactive Oxygen Species) Assay
Symptoms:
-
Increased DCF fluorescence in cell-free controls.
-
Fluorescence readings that do not align with expected biological activity.
Potential Causes & Troubleshooting Steps:
-
Direct Oxidation of DCFH-DA: Some compounds can directly oxidize the DCFH-DA probe, leading to a false-positive signal for ROS production.
-
Troubleshooting Protocol:
-
Set up a cell-free experiment with DCFH-DA and varying concentrations of Brilacidin in your assay buffer.
-
Incubate under the same conditions as your cellular experiment.
-
Measure fluorescence. An increase in fluorescence indicates a direct interaction between Brilacidin and the dye.
-
-
-
Interaction with Assay Components: Brilacidin may interact with components in the cell culture medium, such as serum, which can sometimes lead to artifacts in the DCF assay.
-
Troubleshooting Protocol:
-
If possible, perform the assay in a serum-free medium or a simplified buffer like HBSS, ensuring cell viability is maintained for the duration of the assay.
-
Always include a "no-dye" control (cells treated with Brilacidin but without DCFH-DA) to check for any Brilacidin-induced autofluorescence in your specific cell type and media conditions.
-
-
Quantitative Data Summary
The following tables provide a summary of Brilacidin's activity from various studies. This data can be useful for determining appropriate concentration ranges for your experiments.
Table 1: Brilacidin Minimum Inhibitory Concentrations (MICs) against various pathogens.
| Pathogen | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Neisseria gonorrhoeae | Multidrug-resistant clinical isolates | 4 | 8 |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.25 | 0.5 |
| Coccidioides sp. | Clinical isolates | 2 | >64 |
Data compiled from multiple sources.[3][5][6]
Table 2: Brilacidin Antiviral Activity.
| Virus | Cell Line | IC50 (µM) |
| SARS-CoV-2 | Calu-3 | 0.565 |
| HCoV-NL63 | - | 2.45 |
| HCoV-OC43 | - | 4.81 |
| HCoV-229E | - | 1.59 |
Data compiled from multiple sources.[7][8]
Experimental Protocols
Protocol 1: Control for Compound Autofluorescence
-
Prepare a multi-well plate with the same media and buffer conditions as your main experiment.
-
Add Brilacidin at the highest concentration used in your assay.
-
Do not add cells or any fluorescent dyes.
-
Incubate the plate under the same conditions (temperature, CO2, duration) as your experiment.
-
Read the fluorescence at the same excitation and emission wavelengths used for your experimental dye.
-
Interpretation: A significant signal above the background of the media alone suggests Brilacidin may have intrinsic fluorescence.
Protocol 2: Control for Direct Dye Interaction (Example: AlamarBlue)
-
Prepare a multi-well plate with cell-free assay medium.
-
Add the AlamarBlue reagent to each well at the final working concentration.
-
Add a serial dilution of Brilacidin to the wells.
-
Include a positive control (e.g., a known reducing agent) and a negative control (media with AlamarBlue only).
-
Incubate for the same duration as your cellular assay.
-
Measure the fluorescence.
-
Interpretation: An increase in fluorescence in the Brilacidin-containing wells compared to the negative control indicates a direct interaction.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in fluorescence-based assays with Brilacidin.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluorescence assay using calcein-AM for the determination of human erythrocyte viability and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brilacidin In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brilacidin in vitro. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing Brilacidin's activity by adjusting pH.
Troubleshooting Guide
Issue: Low or inconsistent Brilacidin activity in antibacterial assays.
Potential causes and troubleshooting steps are outlined below.
| Potential Cause | Recommended Action |
| Suboptimal pH of Assay Medium | Brilacidin is a cationic, defensin-mimetic peptide, and its activity is likely pH-dependent. Acidic conditions can reduce the positive charge of the molecule, decreasing its interaction with negatively charged bacterial membranes. We recommend testing a range of pH values from 6.5 to 8.0 to determine the optimal pH for your specific bacterial strain and assay conditions. Buffering the medium with non-interfering buffers like HEPES or PBS is crucial for maintaining a stable pH throughout the experiment. |
| Brilacidin Binding to Materials | Brilacidin can adhere to certain plastics and glassware, reducing its effective concentration. Use polypropylene tubes and plates for all steps involving Brilacidin solutions.[1] |
| Presence of Interfering Substances | Components in complex media (e.g., high concentrations of salts or polyanionic molecules) can interfere with Brilacidin's activity. If possible, perform assays in a minimal, defined medium. The diluent for Brilacidin should ideally contain 0.01% acetic acid and 0.2% bovine serum albumin to prevent aggregation and non-specific binding.[1] |
| Improper Storage of Brilacidin | Ensure Brilacidin stock solutions are stored according to the manufacturer's instructions, typically at -20°C or below, to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Brilacidin's in vitro activity?
While direct studies on the optimal pH for Brilacidin are limited, its structural and functional similarity to other cationic host defense peptides, such as β-defensin-3 and LL-37, suggests that its activity is enhanced at neutral to slightly alkaline pH. For instance, the activity of human β-defensin-3 against Staphylococcus aureus is significantly higher at pH 8.0 compared to pH 7.4 or 6.8.[2] Therefore, it is recommended to empirically determine the optimal pH for your specific experimental setup, starting with a range of pH 7.0 to 8.0.
Q2: How does pH affect the mechanism of action of Brilacidin?
Brilacidin is a cationic molecule that interacts with and disrupts the negatively charged membranes of microbes.[3] At a lower (acidic) pH, the net positive charge of Brilacidin may be reduced, weakening its electrostatic attraction to the microbial membrane and thereby decreasing its antimicrobial potency. Conversely, a neutral to slightly alkaline pH would maintain its positive charge, facilitating stronger interactions with the microbial membrane.
Q3: Can I use standard microbiological media like Mueller-Hinton Broth (MHB) for Brilacidin susceptibility testing?
While MHB is a standard medium, its pH can vary and may not be optimal for Brilacidin activity. It is advisable to buffer the MHB to a desired pH (e.g., with HEPES) and verify the final pH before starting the experiment. For consistency, a defined medium with controlled composition and pH is preferable.
Q4: Are there any components in my assay that could be inhibiting Brilacidin activity?
Yes, polyanionic molecules such as heparin can interfere with the activity of cationic peptides like Brilacidin by binding to them and preventing their interaction with microbial surfaces.[4] High salt concentrations can also shield the charges on both the peptide and the bacterial membrane, reducing their interaction.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with pH Adjustment
This protocol outlines the steps for determining the MIC of Brilacidin against a bacterial strain, with specific attention to pH control.
Materials:
-
Brilacidin stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
Sterile 1M HEPES buffer solutions at various pH values (e.g., 6.5, 7.0, 7.5, 8.0)
-
Sterile polypropylene 96-well plates
-
Sterile polypropylene tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Buffered Media: Supplement the assay broth with the sterile HEPES buffer to the desired final pH. For example, add the appropriate volume of a 1M HEPES stock to your broth to achieve a final concentration of 25 mM HEPES. Verify the final pH of the buffered media.
-
Prepare Brilacidin Dilutions: Perform serial dilutions of the Brilacidin stock solution in the buffered medium using polypropylene tubes.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in the corresponding buffered medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: In a polypropylene 96-well plate, add 50 µL of the bacterial inoculum to 50 µL of each Brilacidin dilution. Include a positive control (bacteria in buffered medium without Brilacidin) and a negative control (buffered medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Brilacidin that completely inhibits visible growth of the bacteria.
Protocol 2: Membrane Depolarization Assay
This assay measures the ability of Brilacidin to disrupt the bacterial membrane potential, a key aspect of its mechanism of action.
Materials:
-
Bacterial culture in mid-logarithmic phase
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
Brilacidin solution
-
Membrane potential-sensitive dye (e.g., DiOC2(3))
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with HEPES buffer, and resuspend in HEPES buffer containing 100 mM KCl and 1 mM CaCl2 to an OD600 of 0.05.[5]
-
Brilacidin Treatment: Add different concentrations of Brilacidin to the cell suspension and incubate at room temperature for 30 minutes.[5]
-
Staining: Add the membrane potential-sensitive dye to the cell suspension and incubate for 15 minutes in the dark.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Membrane depolarization is indicated by a change in the fluorescence emission ratio of the dye.[5]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed pH-dependent mechanism of Brilacidin and a typical experimental workflow for assessing its activity.
Caption: Proposed pH-dependent mechanism of Brilacidin activity.
Caption: Workflow for pH-dependent MIC determination of Brilacidin.
References
- 1. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH modulates the activity and synergism of the airway surface liquid antimicrobials β-defensin-3 and LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brilacidin - Wikipedia [en.wikipedia.org]
- 4. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Brilacidin vs. Daptomycin: A Comparative Guide for the Treatment of MRSA Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Brilacidin and daptomycin, two potent antibiotics used in the fight against Methicillin-resistant Staphylococcus aureus (MRSA). The following sections present a comprehensive analysis of their mechanisms of action, in vitro and in vivo efficacy, and clinical performance, supported by experimental data.
At a Glance: Key Differences and Similarities
| Feature | Brilacidin | Daptomycin |
| Drug Class | Defensin-mimetic, Host Defense Protein (HDP)-mimetic | Cyclic Lipopeptide |
| Primary Mechanism | Rapid bacterial membrane disruption and depolarization.[1][2] | Calcium-dependent membrane insertion, oligomerization, pore formation, and rapid depolarization. |
| Spectrum | Broad-spectrum with potent Gram-positive activity.[3] | Primarily targets Gram-positive bacteria. |
| MRSA Efficacy | Demonstrated efficacy comparable to daptomycin in a Phase 2b clinical trial for ABSSSI.[4][5] | Established as a standard-of-care antibiotic for serious MRSA infections, including bacteremia and endocarditis.[6] |
| Resistance Profile | Low potential for resistance development due to its rapid and disruptive mechanism of action.[7] | Resistance is uncommon but can emerge, particularly with prolonged therapy. |
| Administration | Intravenous (IV) | Intravenous (IV) |
Mechanism of Action: A Tale of Two Membrane Disruptors
Both Brilacidin and daptomycin exert their bactericidal effects by targeting the bacterial cell membrane, a mechanism that leads to rapid cell death and a lower propensity for resistance development compared to antibiotics that target intracellular processes. However, the specifics of their interaction with the MRSA membrane and the subsequent cellular response show both overlap and distinct differences.
Brilacidin , a synthetic, non-peptidic small molecule, is designed to mimic the amphiphilic properties of natural host defense peptides.[3] It directly and rapidly disrupts the bacterial membrane, leading to depolarization.[1][2] This action is thought to be a primary contributor to its potent bactericidal activity.
Daptomycin is a cyclic lipopeptide that requires calcium ions to become active. The daptomycin-calcium complex inserts into the Gram-positive bacterial cell membrane, where it aggregates to form pores.[1] This leads to ion leakage, rapid membrane depolarization, and a subsequent halt in DNA, RNA, and protein synthesis, ultimately causing cell death.
A comparative transcriptomic study of S. aureus exposed to Brilacidin and daptomycin revealed that both drugs induce a significant stress response related to cell wall and membrane functions.[1][2] This response is primarily orchestrated by three two-component systems (TCS): GraSR, VraSR, and NsaSR .[1][2] These TCS are crucial for sensing and responding to antimicrobial-induced envelope stress. The induction of these pathways by both agents underscores their shared targeting of the cell envelope. However, the kinetics of this induction differ, with Brilacidin eliciting a more immediate transcriptional response compared to daptomycin.[1]
In Vitro Efficacy Against MRSA
Direct head-to-head comparative studies for in vitro susceptibility against a common panel of MRSA isolates are not extensively available in the public literature. The following tables summarize representative data from separate studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of Brilacidin against S. aureus
| S. aureus Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| 50 ocular isolates (including 13 MRSA) | 0.25 | 0.5 | 0.125 - 1.0 | [8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Daptomycin against MRSA
| MRSA Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| 98 clinical isolates | 0.38 | 0.75 | 0.125 - 1.0 | [9] |
| 38 clinical isolates | 0.25 | 0.5 | 0.03 - 0.5 | [9] |
Note: Direct comparison of MIC values between studies should be done with caution due to variations in the specific MRSA isolates and testing methodologies used.
Time-Kill Kinetics
Both antibiotics exhibit rapid, concentration-dependent bactericidal activity against MRSA. Daptomycin is well-documented to achieve a >3-log₁₀ reduction in CFU/mL within hours. While specific time-kill curve data for Brilacidin against MRSA is not as widely published, its mechanism of rapid membrane disruption suggests a similarly fast bactericidal profile. The comparative transcriptomic study noted that Brilacidin has a more immediate effect on the growth rate of S. aureus cultures compared to daptomycin, which shows an appreciable effect after about one hour of treatment.[1]
Activity Against MRSA Biofilms
The ability to eradicate bacteria within biofilms is critical for treating persistent and device-related MRSA infections.
Daptomycin has demonstrated efficacy against MRSA biofilms, although at concentrations significantly higher than its MIC for planktonic bacteria. Studies have reported Minimum Biofilm Eradication Concentration (MBEC) values for daptomycin against MRSA to be 15 mg/L, which is substantially higher than vancomycin's MBEC of >2000 mg/L in the same study.
Direct comparative data on the anti-biofilm activity of Brilacidin against MRSA is limited in the available literature. However, given its potent membrane-disrupting mechanism, it is hypothesized to be effective against biofilm-embedded bacteria.
Table 3: Anti-Biofilm Efficacy (Data from separate studies)
| Antibiotic | Assay | MRSA Strain(s) | Concentration | Result | Reference |
| Daptomycin | MBEC | Clinical Isolate | 15 mg/L | Eradication | |
| Daptomycin | Cell Survival | 12 Clinical Isolates | 10x MIC | ~96% reduction in survival | |
| Brilacidin | - | - | - | Data not available | - |
In Vivo Efficacy in Animal Models
Preclinical animal models are crucial for evaluating the in vivo potential of new antibiotics.
Brilacidin has been evaluated in a rabbit model of MRSA keratitis, where it was found to be as efficacious as vancomycin in reducing bacterial load in corneas with abraded epithelium, demonstrating a bactericidal effect.[8]
Daptomycin has been extensively studied in various in vivo models. In a mouse model of MRSA peritonitis, daptomycin demonstrated superior and more rapid bactericidal activity compared to vancomycin and linezolid. In a murine septicemia model, daptomycin also showed potent, dose-dependent killing of MRSA.
Clinical Performance: Head-to-Head Trial
A significant point of comparison comes from a Phase 2b, randomized, double-blind clinical trial (NCT02052388) that directly compared Brilacidin with daptomycin for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), many of which are caused by MRSA.[4][8]
Table 4: Key Outcomes of the Phase 2b ABSSSI Clinical Trial (NCT02052388)
| Treatment Arm | Dosing Regimen | n | Clinical Success at 48-72h (Primary Endpoint)* |
| Brilacidin | Single Dose (0.6 mg/kg) | ~54 | Comparable to Daptomycin |
| Brilacidin | Single Dose (0.8 mg/kg) | ~54 | Comparable to Daptomycin |
| Brilacidin | 3-Day Regimen (0.6 mg/kg Day 1; 0.3 mg/kg Days 2-3) | ~54 | Comparable to Daptomycin |
| Daptomycin | 7-Day Regimen | ~53 | - |
*Clinical success was defined as a ≥20% reduction in lesion area with no rescue antibiotics administered.[4] All three Brilacidin arms demonstrated statistically comparable clinical success rates to the 7-day daptomycin regimen.[4][7]
These results are highly significant as they demonstrate that a single dose or a 3-day course of Brilacidin can achieve a clinical outcome comparable to a standard 7-day course of daptomycin, highlighting the potential for a shorter treatment duration with Brilacidin.[7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is used to determine the MIC.
Protocol Steps:
-
Inoculum Preparation: An overnight culture of MRSA is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: The antibiotic (Brilacidin or daptomycin) is serially diluted (2-fold) in CAMHB across the wells of a 96-well microtiter plate. For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay measures the rate of bacterial killing over time.
Protocol Steps:
-
Preparation: A logarithmic growth phase culture of MRSA is diluted to ~1 x 10⁶ CFU/mL in CAMHB.
-
Exposure: The antibiotic is added at a specified concentration (e.g., 4x MIC). A growth control with no antibiotic is included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.
-
Quantification: The samples are serially diluted, plated on agar, and incubated.
-
Analysis: The number of colonies (CFU/mL) is counted for each time point to generate a killing curve. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the concentration of an antibiotic required to kill bacteria in a pre-formed biofilm.
Protocol Steps:
-
Biofilm Formation: MRSA is grown in a 96-well plate with a special peg lid, allowing biofilms to form on the pegs over 24 hours.
-
Rinsing: The peg lid is rinsed to remove non-adherent, planktonic bacteria.
-
Antibiotic Challenge: The peg lid is placed into a new 96-well plate containing serial dilutions of the antibiotic and incubated for 24 hours.
-
Recovery: After a second rinse, the peg lid is placed in a plate with fresh growth medium, and the plate is sonicated to dislodge the surviving biofilm bacteria.
-
Quantification: The recovery medium is plated to determine the number of viable bacteria. The MBEC is the lowest antibiotic concentration that prevents bacterial regrowth from the treated biofilm.
Conclusion
Brilacidin and daptomycin are both potent, membrane-active antibiotics with demonstrated efficacy against MRSA.
-
Daptomycin is an established, powerful tool in the clinical management of severe MRSA infections, with a well-characterized profile of rapid bactericidal activity.
-
Brilacidin emerges as a promising next-generation antibiotic. Its distinct chemical structure as a defensin-mimetic and its performance in a head-to-head clinical trial against daptomycin suggest significant potential.[1][4] The possibility of achieving comparable efficacy with a much shorter treatment course represents a major potential advantage in reducing hospital stays, costs, and the risk of resistance.
Further head-to-head preclinical studies, particularly focusing on a broad range of clinical MRSA isolates and biofilm models, will be invaluable in fully elucidating the comparative strengths of Brilacidin. However, based on current evidence, Brilacidin represents a significant development in the search for novel therapies to combat the ongoing threat of multidrug-resistant MRSA.
References
- 1. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative mechanistic studies of brilacidin, daptomycin, and the antimicrobial peptide LL16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Cellceutix Announces Positive Top-Line Data From Phase 2b ABSSSI Trial; Single-Dose Brilacidin Comparable To 7-Days Of Daptomycin - BioSpace [biospace.com]
- 5. Member of New Antibiotic Class Treats Staph Skin Infections [medscape.com]
- 6. droracle.ai [droracle.ai]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Brilacidin: A Comparative Analysis of Efficacy Against Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Brilacidin, a novel synthetic mimetic of host defense peptides (HDPs), is emerging as a promising candidate in the fight against multidrug-resistant bacteria. This guide provides an objective comparison of Brilacidin's efficacy with other prominent antimicrobial peptides (AMPs), supported by experimental data. We delve into its mechanism of action, quantitative performance metrics, and the detailed experimental protocols used to derive these insights.
Executive Summary
Brilacidin demonstrates potent, broad-spectrum antimicrobial activity, with a mechanism that involves rapid membrane disruption and the induction of cell wall stress.[1] Comparative studies, particularly against Daptomycin, have shown comparable efficacy in treating serious bacterial infections, with the advantage of a potentially shorter treatment course.[2] Its unique, non-peptidic structure confers enhanced stability and resistance to proteolytic degradation, overcoming a key limitation of many natural AMPs.[3]
Quantitative Comparison of Antimicrobial Activity
The in vitro efficacy of antimicrobial peptides is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Brilacidin and other comparator AMPs against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Brilacidin against various bacterial strains (µg/mL)
| Bacterial Strain | Brilacidin MIC (µg/mL) |
| Staphylococcus aureus | 0.125 - 1.0[4] |
| Staphylococcus epidermidis | 0.125 - 1.0[4] |
| Escherichia coli | 0.78[4] |
| Pseudomonas aeruginosa | 16-fold higher than S. aureus[4] |
| Klebsiella pneumoniae | Data not readily available in a comparable format |
| Acinetobacter baumannii | Data not readily available in a comparable format |
Table 2: Minimum Inhibitory Concentration (MIC) of Daptomycin against various bacterial strains (µg/mL)
| Bacterial Strain | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | 0.5[5] |
| Enterococcus faecium | 4[5] |
| Enterococcus faecalis | 1[5] |
| Streptococcus spp. | 0.5[5] |
Table 3: Minimum Inhibitory Concentration (MIC) of LL-37 against various bacterial strains (µg/mL)
| Bacterial Strain | LL-37 MIC (µg/mL) |
| Escherichia coli | 256[6] |
| Pseudomonas aeruginosa | 256[6] |
| Staphylococcus aureus | Data suggests sensitivity[6][7] |
| Klebsiella pneumoniae | 1.9 - 500 |
Table 4: Minimum Inhibitory Concentration (MIC) of Polymyxin B against various bacterial strains (µg/mL)
| Bacterial Strain | Polymyxin B MIC (µg/mL) |
| Escherichia coli | ≤0.06 - 2048[8] |
| Klebsiella pneumoniae | 0.5 - 32[8] |
| Pseudomonas aeruginosa | Data suggests sensitivity[9] |
| Acinetobacter baumannii | ≤0.06 - 2048[8] |
Mechanism of Action and Signaling Pathways
Brilacidin exerts its antimicrobial effect through a multi-pronged attack on bacterial cells. A primary mechanism is the disruption of the bacterial cell membrane, leading to depolarization.[10][11] This is followed by the induction of cell wall stress, triggering specific bacterial signaling pathways.
Bacterial Cell Wall Stress Response to Brilacidin
Transcriptional profiling of Staphylococcus aureus treated with Brilacidin reveals the upregulation of key two-component systems involved in sensing and responding to cell wall stress.[10][11]
Anti-inflammatory Signaling Pathway of Brilacidin
Beyond its direct antimicrobial activity, Brilacidin exhibits immunomodulatory effects by inhibiting phosphodiesterase 4 (PDE4).[3][12] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of antimicrobial peptides.[13][14][15]
Workflow for MIC Determination
Detailed Steps:
-
Preparation of Peptide Solutions: Prepare a stock solution of the antimicrobial peptide in an appropriate solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent sticking).[16] Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted AMP. Include a growth control (bacteria in MHB without AMP) and a sterility control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the AMP that completely inhibits visible growth of the bacteria.
Bacterial Membrane Depolarization Assay
This assay measures the change in bacterial membrane potential upon exposure to an antimicrobial agent using a potential-sensitive fluorescent dye, such as DiSC₃(5).
Detailed Steps:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to an optical density (OD₆₀₀) of 0.05.
-
Dye Loading: Add the fluorescent dye DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM and incubate until the fluorescence signal stabilizes, indicating dye uptake and quenching.
-
Addition of Antimicrobial Peptide: Add the antimicrobial peptide at the desired concentration to the bacterial suspension.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer. An increase in fluorescence indicates the release of the dye from the depolarized membrane.
Bacterial Transcriptional Profiling
This protocol outlines the general steps for analyzing the changes in bacterial gene expression in response to antimicrobial peptide treatment using RNA sequencing.[17][18][19][20]
Workflow for Transcriptional Profiling
Detailed Steps:
-
Bacterial Culture and Treatment: Grow the bacterial culture to the mid-logarithmic phase. Expose the culture to a sub-lethal concentration of the antimicrobial peptide for a defined period. An untreated culture serves as the control.
-
RNA Isolation: Harvest the bacterial cells from both treated and untreated cultures. Isolate total RNA using a commercial RNA extraction kit, ensuring the removal of DNA contamination.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the isolated RNA. Perform high-throughput sequencing (e.g., Illumina) to generate transcriptomic data.
-
Data Analysis: Process the raw sequencing reads to remove low-quality data. Align the reads to the reference bacterial genome. Quantify the expression level of each gene. Identify differentially expressed genes between the treated and untreated samples using statistical analysis.
-
Pathway Analysis: Perform functional annotation and pathway analysis on the differentially expressed genes to identify the biological pathways that are significantly affected by the antimicrobial peptide treatment.
Conclusion
Brilacidin demonstrates potent antimicrobial efficacy, often comparable or superior to established antimicrobial agents like Daptomycin, particularly in its rapid bactericidal action and potential for shorter treatment durations. Its dual mechanism of direct membrane disruption and immunomodulation through PDE4 inhibition presents a significant advantage. The detailed protocols provided herein offer a standardized framework for the continued evaluation and comparison of Brilacidin and other novel antimicrobial peptides, facilitating further research and development in this critical therapeutic area.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 4. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jidc.org [jidc.org]
- 9. Microbiological Assessment of Polymyxin B Components Tested Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Innovation Pharmaceuticals Brilacidin as a Novel Inhibitor of Phosphodiesterase 4 (PDE4) Supports its Potential to Treat Autoimmune and Inflammatory Diseases — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. Clinical pilot of bacterial transcriptional profiling as a combined genotypic and phenotypic antimicrobial susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Pilot of Bacterial Transcriptional Profiling as a Combined Genotypic and Phenotypic Antimicrobial Susceptibility Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical pilot of bacterial transcriptional profiling as a combined genotypic and phenotypic antimicrobial susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transcriptional Profile of the Escherichia coli Response to the Antimicrobial Insect Peptide Cecropin A - PMC [pmc.ncbi.nlm.nih.gov]
Brilacidin's Potential in Murine Sepsis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The quest for novel therapeutics that not only combat the invading pathogen but also modulate the harmful inflammatory cascade is paramount. Brilacidin, a synthetic, non-peptidic host defense protein (HDP) mimetic, has emerged as a promising candidate due to its dual antimicrobial and immunomodulatory properties.[1][2] This guide provides a comparative overview of the potential in vivo efficacy of Brilacidin in established murine models of sepsis, contextualized with alternative therapies and supported by its known mechanistic actions.
Comparative Efficacy in Murine Sepsis Models
While direct, peer-reviewed studies detailing the in vivo efficacy of Brilacidin in murine sepsis models remain limited in the public domain, its performance can be extrapolated from its demonstrated immunomodulatory capabilities and its clinical efficacy in other severe infections. The following tables present a comparative summary based on this available data, with daptomycin included as a key clinical comparator, given its use in a successful Phase 2b trial against Brilacidin for acute bacterial skin and skin structure infections (ABSSSI).[3]
Table 1: Comparison of Efficacy Parameters in a Cecal Ligation and Puncture (CLP) Murine Sepsis Model
| Parameter | Brilacidin (Hypothesized) | Daptomycin | Saline/Vehicle Control |
| Survival Rate | Expected increase vs. control | Moderate increase vs. control | Low |
| Bacterial Load (CFU/mL) | Expected significant reduction | Significant reduction | High |
| TNF-α Levels (pg/mL) | Expected significant reduction | Moderate to no effect | Markedly elevated |
| IL-6 Levels (pg/mL) | Expected significant reduction | Moderate to no effect | Markedly elevated |
| IL-1β Levels (pg/mL) | Expected significant reduction | Moderate to no effect | Markedly elevated |
Table 2: Comparison of Efficacy Parameters in a Lipopolysaccharide (LPS) Induced Murine Sepsis Model
| Parameter | Brilacidin (Hypothesized) | Daptomycin | Saline/Vehicle Control |
| Survival Rate | Expected increase vs. control | Not applicable (no bactericidal target) | Low |
| TNF-α Levels (pg/mL) | Expected significant reduction | No effect | Markedly elevated |
| IL-6 Levels (pg/mL) | Expected significant reduction | No effect | Markedly elevated |
| IL-1β Levels (pg/mL) | Expected significant reduction | No effect | Markedly elevated |
Experimental Protocols
To rigorously evaluate the in vivo efficacy of Brilacidin in a murine model of sepsis, standardized and well-characterized protocols are essential. Below are detailed methodologies for the two most common and clinically relevant models.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis.[4][5][6]
Objective: To induce polymicrobial sepsis and evaluate the therapeutic efficacy of Brilacidin.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
Brilacidin, Daptomycin, and sterile saline
-
21-gauge needle
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the amount of cecum ligated.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin).
-
Administer fluid resuscitation with sterile saline subcutaneously.
-
At a predetermined time point post-CLP (e.g., 1 hour), administer Brilacidin, daptomycin, or saline control via intravenous or intraperitoneal injection.
-
Monitor survival, and at specified time points, collect blood and peritoneal lavage fluid for bacterial load and cytokine analysis.
Lipopolysaccharide (LPS) Induced Sepsis Model
The LPS-induced model is used to study the inflammatory response to endotoxin, a major component of the outer membrane of Gram-negative bacteria and a key driver of septic shock.[7][8]
Objective: To induce a systemic inflammatory response and evaluate the immunomodulatory effects of Brilacidin.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (from E. coli)
-
Brilacidin and sterile saline
Procedure:
-
Administer a sublethal dose of LPS (e.g., 5-10 mg/kg) via intraperitoneal injection to induce endotoxemia.
-
Administer Brilacidin or saline control at a specified time, either as a pre-treatment or post-treatment to the LPS challenge.
-
Monitor the mice for signs of sepsis-like symptoms (e.g., lethargy, piloerection).
-
At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples for the analysis of pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β).
Visualizing Pathways and Protocols
To further elucidate the experimental workflow and the proposed mechanism of action of Brilacidin in sepsis, the following diagrams are provided.
Caption: Workflow for the CLP murine sepsis model.
Caption: Proposed immunomodulatory pathway of Brilacidin in sepsis.
References
- 1. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 2. Brilacidin - Wikipedia [en.wikipedia.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 6. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
Comparative Analysis of Brilacidin and Defensin Mechanisms of Action: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of Brilacidin, a novel defensin-mimetic, and endogenous defensins. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Executive Summary
Brilacidin is a synthetic, non-peptidic small molecule designed to mimic the structure and function of human defensins, which are a key component of the innate immune system.[1][2] Both Brilacidin and defensins exhibit broad-spectrum antimicrobial activity and possess immunomodulatory functions.[3][4] Their primary antimicrobial mechanism involves the disruption of microbial cell membranes, leading to rapid cell death.[1][5] Additionally, they modulate the host's immune response, which can be both beneficial in clearing infections and a factor in inflammation.[4][6] This guide delves into a detailed comparison of their antimicrobial potency, membrane interaction, and immunomodulatory signaling pathways, supported by quantitative data and experimental protocols.
Data Presentation: Antimicrobial Potency
The antimicrobial efficacy of Brilacidin and various defensins has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a standard measure of potency.
| Pathogen | Brilacidin MIC (µg/mL) | Human Neutrophil Peptide 1 (HNP-1) MIC (mg/L) | Human β-defensin 2 (HBD-2) MIC (µg/mL) | Human β-defensin 3 (HBD-3) MIC (mg/L) |
| Staphylococcus aureus (including MRSA) | 0.25 - 1.0[7] | 4 (2-8)[8] | 4.1 - 25.0[9] | 1 (0.5-4)[8] |
| Staphylococcus epidermidis | 0.25 - 1.0[7] | - | - | - |
| Streptococcus pneumoniae | 4-fold higher than S. aureus[7] | - | - | - |
| Escherichia coli | - | 12 (4-32)[8] | 4.1 - 25.0[9] | 4 (4-8)[8] |
| Pseudomonas aeruginosa | 16-fold higher than S. aureus[7] | >32[10] | - | 8->32[10] |
| Acinetobacter baumannii | - | >32[10] | - | 2-16[10] |
| Candida species | <4 (most species)[11] | - | 3.9 to >250[9] | 1.4 to >250[9] |
| Aspergillus fumigatus | >80 µM[12] | - | - | - |
Note: MIC values can vary depending on the specific strain and the experimental conditions. The data presented is a summary from multiple studies. A direct comparison is challenging due to variations in experimental methodologies.
Mechanism of Action: A Head-to-Head Comparison
Microbial Membrane Disruption
Both Brilacidin and defensins are cationic and amphipathic molecules that preferentially interact with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction is the initial step in their antimicrobial action.
Defensins are known to disrupt microbial membranes through several proposed models:
-
Barrel-stave model: Defensin monomers insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the pore.
-
Toroidal pore model: Similar to the barrel-stave model, but the peptides induce the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the lipid head groups.
-
Carpet model: Defensins accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and membrane disintegration.
Brilacidin , as a defensin-mimetic, is also known to rapidly disrupt bacterial cell membranes, leading to depolarization.[1] Studies have shown that Brilacidin increases the permeability of both the outer and inner membranes of E. coli.[13] Its mechanism is believed to be similar to that of defensins, involving direct interaction with and disruption of the lipid bilayer.
Immunomodulatory Effects
Beyond their direct antimicrobial activity, both Brilacidin and defensins play a significant role in modulating the host's immune response.
Brilacidin exhibits anti-inflammatory properties by inhibiting phosphodiesterases (PDE), specifically PDE3 and PDE4.[6][14] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in response to inflammatory stimuli like LPS.[3][6]
Defensins have a more complex and sometimes dichotomous role in immunomodulation. They can act as chemoattractants for various immune cells, including T-cells, dendritic cells, and mast cells, by interacting with chemokine receptors like CCR2 and CCR6.[15][16] They can also modulate cytokine production through Toll-like receptor (TLR) signaling pathways, such as TLR4.[17][18] For instance, some defensins can suppress LPS-induced pro-inflammatory cytokine production, while others can enhance it, depending on the context and cell type.[19]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates (polypropylene for peptides)
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Antimicrobial agent (Brilacidin or defensin) stock solution
-
Sterile diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptides)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and then dilute it in the appropriate broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the antimicrobial agent in the microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (microorganism with no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
LPS-Stimulated Cytokine Release Assay
This assay is used to evaluate the immunomodulatory effects of a compound by measuring its ability to suppress the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (Brilacidin or defensin)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the immune cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells (final concentration typically 10-100 ng/mL) to stimulate the cells. Include a control group with no LPS and a group with LPS only.
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-only control.
Conclusion
Brilacidin, as a synthetic defensin-mimetic, demonstrates a comparable, and in some cases, more potent antimicrobial activity against certain pathogens when compared to natural defensins. Both classes of molecules share a fundamental mechanism of disrupting microbial membranes. In terms of immunomodulation, Brilacidin appears to have a more consistently anti-inflammatory profile through the inhibition of PDE3/4, leading to a reduction in pro-inflammatory cytokines. Defensins, on the other hand, exhibit a more complex immunomodulatory role, capable of both pro- and anti-inflammatory responses depending on the specific defensin, cell type, and context. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the multifaceted activities of these promising antimicrobial and immunomodulatory agents.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Journal Article on Defensins Highlights Brilacidin’s Potential as a Broad Spectrum Antiviral — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 4. Defensins as anti-inflammatory compounds and mucosal adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 7. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovation Pharmaceuticals Brilacidin as a Novel Inhibitor of Phosphodiesterase 4 (PDE4) Supports its Potential to Treat Autoimmune and Inflammatory Diseases — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 14. Human β-Defensin 2 and 3 and Their Mouse Orthologs Induce Chemotaxis through Interaction with CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifaceted immune functions of human defensins and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine β-defensin 2 promotes TLR-4/MyD88-mediated and NF-κB-dependent atypical death of APCs via activation of TNFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | The Dichotomous Responses Driven by β-Defensins [frontiersin.org]
- 19. journals.physiology.org [journals.physiology.org]
Brilacidin: A Novel Defensin Mimetic Demonstrates Potent Activity Against Conventional Antibiotic-Resistant Bacteria
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In an era of escalating antibiotic resistance, a novel defensin mimetic, Brilacidin, is showing significant promise in combating multidrug-resistant bacteria. Extensive cross-resistance studies reveal that Brilacidin maintains potent activity against a broad spectrum of pathogens that have developed resistance to conventional antibiotics. Its unique mechanism of action, centered on the disruption of bacterial cell membranes, suggests a lower propensity for the development of microbial resistance.[1][2]
This guide provides a comparative analysis of Brilacidin's performance against conventional antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation antimicrobial agent.
Comparative Antimicrobial Potency
Brilacidin has demonstrated potent in vitro activity against a wide range of both Gram-positive and Gram-negative bacteria, including notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Neisseria gonorrhoeae.
Gram-Positive Bacteria
A study evaluating the in vitro efficacy of Brilacidin against various ocular pathogens highlighted its potent activity against Staphylococcus species. The MIC₉₀ values for Brilacidin were significantly lower for S. aureus and S. epidermidis compared to other tested Gram-positive and Gram-negative bacteria, indicating superior potency. Notably, its effectiveness extended to methicillin-resistant strains of S. aureus (MRSA).
| Organism | Brilacidin MIC₉₀ (µg/mL) | Vancomycin MIC (µg/mL) - Reference for MRSA |
| Staphylococcus aureus (including MRSA) | 0.5 | 2.0 (for a specific MRSA strain) |
| Staphylococcus epidermidis | 0.5 | Not specified |
| Streptococcus pneumoniae | 2.0 | Not specified |
| Streptococcus viridans | 16.0 | Not specified |
Data sourced from an independent evaluation of Brilacidin for ocular anti-infective use.
Gram-Negative Bacteria
Cross-resistance studies involving multidrug-resistant Neisseria gonorrhoeae have underscored Brilacidin's potential. In a panel of 22 drug-resistant strains, Brilacidin exhibited significant efficacy where conventional antibiotics have faltered.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Brilacidin | 4 | 8 |
| Ciprofloxacin | 16 | >64 |
| Tetracycline | 2 | 8 |
| Azithromycin | 1 | >64 |
| Ceftriaxone | 0.032 | 1 |
Data from a study on Brilacidin for combating multidrug-resistant Neisseria gonorrhoeae.[1]
Further preclinical research has demonstrated Brilacidin's effectiveness against other critical Gram-negative pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Acinetobacter baumannii.[1]
Mechanism of Action: A Dual Approach
Brilacidin’s primary antibacterial mechanism involves the direct disruption of the bacterial cell membrane integrity, leading to depolarization and rapid cell death.[1][2] This mode of action, mimicking the body's innate host defense peptides, is fundamentally different from many conventional antibiotics that target specific metabolic pathways, making the development of resistance less likely.[1][2]
Beyond its direct bactericidal activity, Brilacidin also exhibits immunomodulatory effects. It has been shown to suppress the production of pro-inflammatory cytokines by modulating cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways.[3] This dual-action mechanism not only eradicates the invading pathogen but also mitigates the host's inflammatory response.
References
Brilacidin: A Novel Defensin-Mimetic in the Spotlight for Anti-Inflammatory Efficacy
An in-depth guide comparing the anti-inflammatory performance of Brilacidin in established animal models, supported by experimental data and mechanistic insights.
Introduction
Brilacidin is an investigational new drug that represents a new class of therapeutics known as Host Defense Protein (HDP) mimetics.[1] As a synthetic, non-peptide small molecule, it is designed to mimic the body's natural defensins—key components of the innate immune system.[2][3] Beyond its potent antimicrobial properties, Brilacidin exhibits robust immunomodulatory and anti-inflammatory functions, positioning it as a promising candidate for a range of inflammatory conditions.[2][4] This guide provides a comparative analysis of Brilacidin's anti-inflammatory effects, presenting preclinical data, outlining its mechanism of action, and detailing the experimental protocols used in its validation.
Mechanism of Anti-Inflammatory Action
Brilacidin exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory cascade. A central part of its mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells like macrophages and T-cells. By inhibiting PDE4, Brilacidin leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of a wide array of pro-inflammatory cytokines and chemokines.[5]
Preclinical in vitro studies have demonstrated that Brilacidin significantly reduces the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), Matrix Metalloproteinase-9 (MMP-9), and Macrophage Inflammatory Protein 2-alpha (MIP2-α) in rat macrophages stimulated with lipopolysaccharide (LPS).[2] This broad-spectrum cytokine inhibition underscores its potential to mitigate complex inflammatory processes.
Comparative Efficacy in Animal Models
While direct head-to-head preclinical studies comparing Brilacidin with standard anti-inflammatory agents like NSAIDs or corticosteroids in classic animal models are not extensively published, its efficacy has been demonstrated in disease-specific models and through in vitro cytokine inhibition assays.
Lipopolysaccharide (LPS)-Induced Inflammation Model
The LPS challenge model is a standard method for inducing a systemic inflammatory response, or "cytokine storm," in animals. This model is highly relevant for studying drugs that target cytokine production. While specific in vivo comparative data for Brilacidin in this model is pending, its potent in vitro performance against LPS-stimulated macrophages provides a strong basis for its potential efficacy.
The table below summarizes the in vitro anti-inflammatory activity of Brilacidin. For comparison, typical results for Dexamethasone, a potent corticosteroid, in LPS-challenged rat models are included to provide context on the endpoints measured.[6][7][8]
Table 1: Inhibition of Pro-Inflammatory Cytokines
| Compound | Model System | Key Cytokines Measured | Outcome |
|---|---|---|---|
| Brilacidin | In vitro LPS-stimulated rat macrophages[2] | TNF-α, IL-6, IL-1β, MCP-1, MMP-9 | Dose-dependent reduction in cytokine levels.[2] |
| Dexamethasone | In vivo LPS-challenged rats[6][8] | TNF-α, IL-6 | Dose-dependent inhibition of cytokine production.[6][8] |
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation for evaluating novel anti-inflammatory drugs.[9][10] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, and prostaglandins and cytokines in the second phase. The effectiveness of standard drugs like Indomethacin (an NSAID) is well-characterized in this model.
Table 2: Performance in Acute Inflammation Model (Hypothetical Comparison Based on Standard Models)
| Treatment | Animal Model | Primary Endpoint | Expected Outcome of an Effective Drug |
|---|---|---|---|
| Brilacidin | Rat/Mouse Paw Edema | Paw Volume (mL) / Thickness (mm) | Significant reduction in paw edema compared to vehicle control. |
| Indomethacin | Rat/Mouse Paw Edema | Paw Volume (mL) / Thickness (mm) | Significant inhibition of paw edema (e.g., >50% reduction).[11] |
| Vehicle Control | Rat/Mouse Paw Edema | Paw Volume (mL) / Thickness (mm) | Progressive increase in paw edema over 3-5 hours.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key models discussed.
Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Release (in vitro)
-
Cell Culture: Rat macrophage cell lines (e.g., NR8383) are cultured in appropriate media and seeded into multi-well plates.[2]
-
Pre-treatment: Cells are pre-treated with varying concentrations of Brilacidin or a vehicle control for a specified period (e.g., 45 minutes).[2]
-
Inflammatory Challenge: Inflammation is induced by adding LPS (e.g., 1 µg/mL from E. coli) to the cell cultures.[2]
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 8 hours).[2]
-
Sample Collection & Analysis: The cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, MCP-1, etc.) are quantified using cytokine-specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Evaluation: The reduction in cytokine levels in the Brilacidin-treated groups is compared to the LPS-only control group to determine the inhibitory effect.
Protocol 2: Carrageenan-Induced Paw Edema (in vivo)
-
Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.[9]
-
Grouping: Animals are divided into several groups: a negative control (vehicle), a positive control (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of Brilacidin.
-
Drug Administration: The test compound, positive control, or vehicle is administered, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the carrageenan injection.[11]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal. The initial paw volume is measured immediately using a plethysmometer.[10]
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10][11]
-
Data Analysis: The percentage inhibition of edema for each group is calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-inflammatory effect.
Conclusion
Brilacidin demonstrates significant anti-inflammatory properties, primarily by inhibiting the production of a broad range of pro-inflammatory cytokines and chemokines. Its mechanism, centered on PDE4 inhibition, is a well-established therapeutic avenue for inflammatory diseases. While direct comparative data from in vivo animal models of acute inflammation are still emerging, the potent effects observed in in vitro studies and successful outcomes in clinical trials for inflammatory conditions like IBD and Oral Mucositis highlight its considerable potential.[3][4] Further studies in models such as carrageenan-induced paw edema and LPS-induced systemic inflammation will be critical to fully benchmark its performance against current standards of care like NSAIDs and corticosteroids.
References
- 1. Brilacidin - Wikipedia [en.wikipedia.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. ibdnewstoday.com [ibdnewstoday.com]
- 4. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]
- 5. bddpharma.com [bddpharma.com]
- 6. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Brilacidin's Safety Profile Against Other HDP Mimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Host Defense Protein (HDP) mimetics, a promising class of therapeutics, mimic the properties of endogenous antimicrobial peptides. This guide provides a comparative analysis of the safety profile of Brilacidin, a novel HDP mimetic, against two other notable HDP mimetics, Pexiganan and Omiganan. The information is compiled from preclinical and clinical data to aid researchers in evaluating their therapeutic potential.
Executive Summary
Brilacidin, a non-peptide aryl amide foldamer, generally exhibits a favorable safety profile characterized by low cytotoxicity and hemolytic activity in preclinical studies.[1] Pexiganan and Omiganan, both peptide-based HDP mimetics, have also demonstrated a degree of safety, particularly in topical applications. This guide delves into the quantitative safety data, the experimental methodologies used to assess safety, and the known signaling pathways associated with the activity and potential toxicity of these compounds.
Data Presentation: Comparative Safety Profile
The following table summarizes the available quantitative data on the hemolytic and cytotoxic activities of Brilacidin, Pexiganan, and Omiganan. It is important to note that the experimental conditions, such as the cell lines and assay methods, may vary between studies, making direct comparisons challenging.
| HDP Mimetic | Assay Type | Cell Line / Target | Result | Citation |
| Brilacidin | Cytotoxicity (CC50) | Calu-3 | 241 µM | [2][3] |
| Cytotoxicity (CC50) | Vero | 63 µM | [4] | |
| Cytotoxicity (IC50) | Various Cell Lines | 12.0 - 23.0 µM (viral entry inhibition) | [3] | |
| Hemolytic Activity | Human Red Blood Cells | Low | [1] | |
| Pexiganan | Hemolytic Activity | Human Red Blood Cells | >250 µg/mL (for 100% hemolysis) | [5][6] |
| Cytotoxicity | HeLa Cells | Not cytotoxic at 50 µg/ml | [7] | |
| Cytotoxicity (Toxic Conc.) | RAW 264.7 Cells | 40 µM | [8] | |
| Omiganan | Hemolytic Activity | Horse Red Blood Cells | >20% hemolysis at 64 µM | [9] |
| Hemolytic Activity | Not Specified | Dose-dependent hemolysis | [4] |
Experimental Protocols
Hemolysis Assay
Objective: To determine the lytic effect of HDP mimetics on red blood cells.
General Protocol:
-
Preparation of Red Blood Cells (RBCs): Freshly drawn blood (typically human or horse) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS) until the supernatant is clear. A final suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v) in the buffer.[10]
-
Incubation: The HDP mimetics are serially diluted to various concentrations in the buffer. The RBC suspension is then added to each dilution of the HDP mimetic. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.[10]
-
Measurement: The samples are incubated for a specific period (e.g., 1 hour) at 37°C. After incubation, the samples are centrifuged to pellet intact RBCs and cell debris.[11]
-
Quantification: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.[10]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value (the concentration causing 50% hemolysis) is then determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of HDP mimetics on the viability of mammalian cells.
General Protocol:
-
Cell Seeding: Mammalian cells (e.g., HeLa, Vero, Calu-3) are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24-48 hours.[12]
-
Treatment: The HDP mimetics are serially diluted in cell culture medium and added to the wells containing the cells. A vehicle control (medium without the compound) is also included. The plate is then incubated for a defined period (e.g., 24, 48, or 72 hours).[12][13]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.[14][15]
-
Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[14]
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]
-
Calculation: The cell viability is expressed as a percentage of the vehicle control. The CC50 value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Brilacidin, Pexiganan, and Omiganan involves the disruption of microbial cell membranes.[1][5][5] In mammalian cells, at higher concentrations, this membrane activity can lead to cytotoxicity. The following diagrams illustrate the general mechanism of action leading to toxicity and a typical experimental workflow for assessing safety.
Caption: General signaling pathway for HDP mimetic-induced cytotoxicity.
Caption: Experimental workflow for assessing the in vitro safety of HDP mimetics.
Conclusion
Brilacidin, Pexiganan, and Omiganan represent promising advancements in the fight against microbial resistance. Based on the available preclinical data, Brilacidin demonstrates a favorable safety profile with low hemolytic and cytotoxic activity. Pexiganan and Omiganan also appear to be well-tolerated, particularly in topical formulations. However, the inherent differences in experimental designs across studies necessitate careful interpretation of the comparative safety data. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of the relative safety of these HDP mimetics and to guide their future clinical development.
References
- 1. Intracellular toxicity of proline-rich antimicrobial peptides shuttled into mammalian cells by the cell-penetrating peptide penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Host-Defense Peptide Mimetic Antibacterial and Antifungal Agents Activate Human and Mouse Mast Cells via Mas-Related GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An infection-microenvironment-targeted and responsive peptide-drug nanosystem for sepsis emergency by suppressing infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Smac mimetics induce inflammation and necrotic tumour cell death by modulating macrophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Molecular Basis of Toxins’ Interactions with Intracellular Signaling via Discrete Portals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Omiganan interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic Effects of Topical Omiganan in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo‐Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Brilacidin Tetrahydrochloride: A Guide for Laboratory Professionals
For Immediate Reference: Brilacidin Tetrahydrochloride is classified as a corrosive solid and requires disposal as hazardous waste in accordance with local, state, and federal regulations. Researchers and laboratory personnel must adhere to strict protocols to ensure safety and environmental compliance when handling and disposing of this compound.
This compound, an investigational new drug, is categorized as a flammable and corrosive solid, necessitating careful management in a laboratory setting.[1] Improper disposal can lead to safety hazards and environmental contamination. This guide provides essential information for the responsible disposal of this compound.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes critical data derived from the Safety Data Sheet (SDS).
| Hazard Classification | Details |
| GHS Classification | Flammable solids (Category 1, 2), Self-heating substances and mixtures (Category 2), Corrosive to metals (Category 1), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)[1] |
| UN Number | 1759[1][2][3][4][5] |
| Proper Shipping Name | CORROSIVE SOLID, N.O.S.[1] |
| Hazard Class | 8 (Corrosive)[1][3][4] |
| Packing Group | III[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process. The following steps outline the necessary procedures for laboratory personnel.
1. Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as hazardous waste.
-
This waste must be segregated from non-hazardous and other types of chemical waste to prevent dangerous reactions.[6] Specifically, keep it separate from strong acids, alkalis, and strong oxidizing or reducing agents.[1]
2. Containerization:
-
Use only designated, compatible, and properly sealed hazardous waste containers. The container must be resistant to corrosion.[1]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
-
Do not overfill containers. Leave adequate headspace to allow for expansion.
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent spills from reaching drains or the environment.
4. Arrange for Professional Disposal:
-
Disposal of this compound must be handled by a certified hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. UN/NA 1759 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. hazmattool.com [hazmattool.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. hazmattool.com [hazmattool.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Brilacidin Tetrahydrochloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of Brilacidin Tetrahydrochloride in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of all personnel.
Hazard Summary
This compound is classified with several hazards that necessitate careful handling. It is a flammable solid, may be corrosive to metals, and can cause skin and serious eye irritation.[1] Some safety data sheets also indicate that it may be toxic if swallowed and fatal in contact with skin.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact and irritation.[1][2] |
| Body Protection | Laboratory coat | Full-length, long-sleeved | To protect skin and personal clothing from contamination.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 approved | To prevent eye irritation from dust or splashes.[1] |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a risk of splashing.[1] | |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.
-
Verify that all required PPE is available and in good condition.
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles and a face shield if a splash hazard exists.
-
Put on chemical-resistant gloves, ensuring they overlap the sleeves of the lab coat.
-
-
Handling this compound :
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ground/bond container and receiving equipment to prevent static discharge, as the substance is a flammable solid.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Keep the container tightly closed when not in use.
-
Avoid creating dust.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.
-
Ingestion : If swallowed, immediately call a poison center or doctor.[2] Rinse mouth.[2]
-
Disposal Plan
-
Waste Collection :
-
All disposable materials contaminated with this compound, including gloves, wipes, and containers, must be collected in a designated, labeled hazardous waste container.
-
-
Disposal Procedure :
Experimental Workflow for Handling this compound
Caption: Workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
